5-Amino-N-methylthiophene-2-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C6H8N2OS |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
5-amino-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
YSEDTOYWRSDHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=C(S1)N |
Herkunft des Produkts |
United States |
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Sourcing of 5-Amino-N-methylthiophene-2-carboxamide
Executive Summary
In modern drug discovery, thiophene-2-carboxamides serve as highly privileged pharmacophores, frequently deployed as bioisosteres for benzamides to modulate physicochemical properties such as lipophilicity and target-binding affinity. 5-Amino-N-methylthiophene-2-carboxamide (CAS: 1219824-54-0) is a critical building block in medicinal chemistry. The N-methylcarboxamide moiety provides a robust hydrogen-bonding vector—often utilized to anchor inhibitors into the hinge region of kinases—while the 5-amino substitution offers a versatile synthetic handle for further functionalization via Buchwald-Hartwig amination, urea formation, or amide coupling.
This technical guide provides an in-depth analysis of the compound's structural properties, optimized synthesis routes, analytical validation protocols, and verified commercial suppliers.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of 5-Amino-N-methylthiophene-2-carboxamide is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits a low molecular weight and favorable lipophilicity, making it highly suitable for fragment-based drug discovery (FBDD).
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-amino-N-methylthiophene-2-carboxamide |
| CAS Number | 1219824-54-0[1] |
| Molecular Formula | C6H8N2OS |
| Molecular Weight | 156.20 g/mol [1] |
| Canonical SMILES | CNC(=O)C1=CC=C(N)S1[1] |
| LogP | ~0.30[1] |
| Fraction sp3 (Fsp3) | 0.167[1] |
| H-Bond Donors / Acceptors | 2 / 2 |
Strategic Synthesis & Mechanistic Pathways
Direct electrophilic amination of thiophene rings is synthetically challenging due to competing side reactions and regioselectivity issues. The presence of the electron-withdrawing carboxamide further complicates direct functionalization. Therefore, a two-step chemoselective route starting from 5-nitrothiophene-2-carboxylic acid is the industry standard.
Step-by-Step Synthesis Methodology
Step 1: Amide Coupling
-
Procedure: Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes at room temperature to form the active ester. Introduce methylamine hydrochloride (1.5 eq) and stir for 4 hours until complete consumption of the starting material.
-
Causality & Expert Insight: The electron-withdrawing nitro group severely deactivates the thiophene ring, making the carboxylic acid less nucleophilic and harder to activate. HATU is specifically chosen over standard EDC/HOBt reagents because its superior coupling efficiency and rapid kinetics overcome the electronic deactivation of the thiophene substrate, driving the reaction to completion while minimizing epimerization or degradation.
Step 2: Chemoselective Nitro Reduction
-
Procedure: Suspend the resulting N-methyl-5-nitrothiophene-2-carboxamide intermediate in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (10.0 eq). Reflux at 80°C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron salts, then concentrate the filtrate in vacuo.
-
Causality & Expert Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas is deliberately avoided in this workflow. The sulfur atom in the thiophene ring acts as a potent catalyst poison by binding irreversibly to the palladium surface, halting the reaction. The Fe/NH₄Cl dissolving metal reduction provides a chemoselective, high-yielding alternative that is entirely immune to sulfur poisoning and leaves the carboxamide untouched.
Figure 1: Chemoselective synthesis workflow avoiding palladium catalyst sulfur-poisoning.
Sourcing & Supplier Validation
For drug development applications, sourcing high-purity starting materials is critical to prevent downstream catalytic poisoning or side-product propagation. CAS 1219824-54-0 is commercially available through several specialized chemical vendors.
Table 2: Verified Commercial Suppliers
| Supplier | Catalog / Product Code | Claimed Purity | Verified Domain |
| Fluorochem | F859601[1] | 95%[1] | fluorochem.co.uk |
| BLD Pharm | BD760915[2] | >95% | bldpharm.com |
| Arctom | BD-A902089[3] | Flexible Sizing[3] | arctomsci.com |
Quality Control & Analytical Validation
To ensure the integrity of the sourced or synthesized compound, a self-validating analytical workflow must be executed prior to biological testing or downstream synthesis.
Step-by-Step QC Methodology
Step 1: Sample Preparation
-
Procedure: Accurately weigh 1.0 mg of the sourced 5-Amino-N-methylthiophene-2-carboxamide and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes.
Step 2: LC-MS Analysis
-
Procedure: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Monitor via Electrospray Ionization in positive mode (ESI+).
-
Causality & Expert Insight: Formic acid is a critical mobile phase additive; it acts as a proton source to ensure optimal ionization of the primary amine group, yielding a robust pseudo-molecular ion [M+H]⁺ signal at m/z 157.2.
Step 3: NMR Structural Verification
-
Procedure: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6. Acquire a ¹H NMR spectrum at 400 MHz.
-
Causality & Expert Insight: DMSO-d6 is strictly selected over CDCl₃ due to the high polarity of the amino and carboxamide functional groups, which typically cause aggregation, line broadening, or precipitation in non-polar halogenated solvents. The spectrum must show two doublets (J ~ 4 Hz) for the thiophene backbone protons and a broad singlet for the primary amine protons.
Figure 2: Self-validating analytical QC workflow for batch release and purity confirmation.
References
Sources
biological activity of novel thiophene carboxamide scaffolds
[label="Mitochondrial
Mechanism of Action: Thiophene carboxamides as CA-4 biomimetics inducing apoptosis.
Anti-inflammatory and Antimicrobial Modalities
Beyond oncology, the scaffold exhibits potent anti-inflammatory properties through the selective inhibition of Sphingomyelin synthase 2 (SMS2), a critical node in chronic inflammation and dry eye disease 1. Furthermore, specific structural modifications, such as the addition of a 3-amino group to the thiophene-2-carboxamide core, drastically boost antibacterial efficacy against Gram-positive and Gram-negative strains by disrupting bacterial cell wall integrity and neutralizing free radicals 2.
Quantitative Biological Activity Landscape
To objectively evaluate these scaffolds, we must analyze the quantitative data. The table below synthesizes the biological activity of leading novel derivatives across various therapeutic targets, demonstrating the broad applicability of the pharmacophore.
| Compound Designation | Scaffold Type | Primary Target / MoA | Key Biological Activity (IC50 / Viability) | Selectivity Profile |
| 2b | Phenyl-thiophene-carboxamide | Tubulin (CA-4 biomimetic) | Hep3B: IC50 = 5.46 µM | Low toxicity to normal Hek293t |
| 2e | Phenyl-thiophene-carboxamide | Tubulin (CA-4 biomimetic) | Hep3B: IC50 = 12.58 µM | Low toxicity to normal LX-2 |
| MB-D2 | Thiophene-2-carboxamide | Caspase-3/7 Activator | A375: ~11.7% viability at 100 µM | Highly selective over normal HaCaT |
| 14l | Thiophene carboxamide | SMS2 Inhibitor | SMS2: IC50 = 28 nmol/L | Ocular specific (Dry Eye Disease) |
| 7b | 3-Amino thiophene-2-carboxamide | Antibacterial / Antioxidant | P. aeruginosa: 86.9% inhibition | Broad Gram-positive/negative activity |
Self-Validating Experimental Protocols
In drug discovery, a protocol is only as reliable as its internal controls. A common pitfall in evaluating novel scaffolds is misinterpreting chemical necrosis or assay interference (e.g., compound autofluorescence) as programmed apoptosis. To prevent this, I mandate a self-validating workflow where primary viability screens are orthogonally confirmed by specific enzymatic assays, and counter-screened against healthy cell lines.
Self-validating high-throughput screening workflow for identifying selective hits.
Protocol 1: Multiplexed Cytotoxicity and Apoptosis Workflow (MTS & Caspase-3/7)
Causality & Logic: We multiplex the MTS viability assay with a Caspase-3/7 luminescence assay. If a compound merely lyses the cell chemically (necrosis), MTS will show low viability, but Caspase-3/7 will remain at baseline. A true apoptotic hit will show a dose-dependent decrease in MTS signal perfectly inversely correlated with a spike in Caspase-3/7 luminescence.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., Hep3B) and counter-screen normal cells (e.g., HaCaT) at
cells/well in opaque, white-walled 96-well plates.-
Causality: White-walled plates are non-negotiable for luminescence assays. They maximize signal reflection and prevent well-to-well optical crosstalk, which is critical when differentiating subtle apoptotic responses at low micromolar concentrations.
-
-
Compound Treatment: After 24 hours of attachment, treat cells with the thiophene carboxamide derivative in a 7-point dose-response curve (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).
-
MTS Readout (Viability): At 48 hours post-treatment, add 20 µL of MTS reagent to a parallel clear 96-well plate. Incubate for 2 hours at 37°C and read absorbance at 490 nm.
-
Caspase Readout (Apoptosis): To the white-walled plate, add 100 µL of Caspase-Glo® 3/7 Reagent per well. Incubate at room temperature for 1 hour. Read luminescence.
-
Validation: Calculate the ratio of Luminescence (Caspase) to Absorbance (MTS). Only compounds showing a ratio > 3.0 relative to the vehicle control are advanced.
Protocol 2: Tubulin Polymerization Validation Assay
Causality & Logic: For compounds designed as CA-4 biomimetics, cellular apoptosis is insufficient proof of mechanism. We must isolate the target interaction. This cell-free assay measures the fluorescence enhancement that occurs when tubulin heterodimers polymerize into microtubules. An effective thiophene carboxamide inhibitor will suppress this fluorescence curve compared to the vehicle control.
Step-by-Step Methodology:
-
Preparation: Pre-warm a black, half-area 96-well plate to 37°C.
-
Reaction Mix: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Causality: GTP is strictly required as the energy source driving the nucleation and elongation phases of tubulin polymerization.
-
-
Compound Addition: Add 5 µL of the test compound (at
concentration determined from Protocol 1) to the wells. Use Colchicine as a positive control for inhibition, and Paclitaxel as a control for enhancement. -
Kinetic Reading: Immediately add 50 µL of the tubulin reaction mix to the wells. Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.
-
Validation: A validated CA-4 biomimetic will flatten the sigmoidal polymerization curve, maintaining fluorescence near baseline levels.
Conclusion
The thiophene carboxamide scaffold represents a highly tunable chemical space. By leveraging its unique polar surface area and aromaticity, medicinal chemists can drive potent biological activity across oncology, immunology, and infectious diseases. However, the true value of these novel derivatives can only be unlocked through rigorous, self-validating experimental designs that definitively link phenotypic outcomes to precise molecular mechanisms.
References
- Source: MDPI (Biomimetics)
- Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: NIH PMC URL
- Title: Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Source: ResearchGate / Journal of Medicinal Chemistry URL
- Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: NIH PMC URL
Sources
Mechanism of Action: 5-Amino-N-methylthiophene-2-carboxamide Scaffolds
The following technical guide details the mechanism of action (MoA) for the 5-Amino-N-methylthiophene-2-carboxamide scaffold, focusing on its primary pharmacological role as a core pharmacophore for Low Molecular Weight (LMW) Allosteric Agonists of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) .
Primary Classification: Allosteric GPCR Agonist (LHCGR) Target: Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) Chemical Role: Privileged Scaffold / Pharmacophore
Executive Summary
5-Amino-N-methylthiophene-2-carboxamide represents the core structural scaffold for a class of potent, orally active small molecules that function as allosteric agonists for the LHCGR. Unlike the native glycoprotein hormones (LH and hCG) which bind to the large extracellular domain (ECD) of the receptor, molecules based on this thiophene-2-carboxamide core permeate the cell membrane to bind within the transmembrane domain (TMD) .
This mechanism bypasses the orthosteric site, inducing a conformational change in the 7-transmembrane helices that mimics hormone activation. This results in the recruitment of G
Molecular Mechanism of Action[2]
Target Identification: The LHCGR
The LHCGR is a G-protein-coupled receptor (GPCR) belonging to the Leucine-rich repeat-containing GPCR (LGR) family (Class A).
-
Orthosteric Site: The large N-terminal extracellular domain (ECD) responsible for binding the massive LH/hCG proteins.
-
Allosteric Site: The transmembrane pocket formed by helices TM3, TM5, TM6, and TM7. This is the binding site for 5-amino-thiophene-2-carboxamide derivatives.
Allosteric Binding & Receptor Activation
The 5-amino-N-methylthiophene-2-carboxamide scaffold engages the receptor through a specific set of hydrophobic and hydrogen-bonding interactions within the TMD.
-
Pocket Occupancy: The molecule inserts into a hydrophobic pocket located in the upper half of the transmembrane bundle.
-
Key Interactions:
-
The thiophene core forms hydrophobic contacts with residues in TM3 and TM7.
-
The 5-amino group and 2-carboxamide oxygen often engage in hydrogen bonding networks (e.g., with Asn or Ser residues in the TMD) that stabilize the receptor's active state.
-
The N-methyl amide moiety directs the orientation of the molecule, ensuring optimal fit within the helical crevice.
-
-
Conformational Switch: Binding stabilizes the outward movement of TM6 and the rotation of TM3/TM7 . This structural rearrangement opens the intracellular cavity of the receptor, allowing the G
s protein C-terminus to insert and exchange GDP for GTP.
Distinction from Orthosteric Agonism: Crucially, these agonists can activate the receptor in the absence of LH/hCG and even in receptor mutants lacking the extracellular domain, proving their action is purely transmembrane-mediated.
Signal Transduction Pathway
Upon stabilizing the active receptor conformation, the 5-amino-N-methylthiophene-2-carboxamide scaffold triggers the canonical G
The Signaling Cascade
-
G-Protein Coupling: The activated LHCGR recruits the heterotrimeric G-protein (
). -
Adenylyl Cyclase Activation: The
-GTP subunit dissociates and activates membrane-bound Adenylyl Cyclase (AC) . -
cAMP Surge: AC catalyzes the conversion of ATP to Cyclic Adenosine Monophosphate (cAMP) .
-
PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Downstream Effectors: PKA phosphorylates key targets, including:
-
CREB (cAMP Response Element Binding protein): Translocates to the nucleus to drive transcription of steroidogenic genes (e.g., StAR, CYP11A1).
-
MAPK Pathway: In some contexts, these agonists may also trigger ERK1/2 phosphorylation via
-arrestin recruitment, though the cAMP pathway is dominant.
-
Pathway Visualization
Caption: Signal transduction cascade initiated by the allosteric binding of the thiophene-2-carboxamide scaffold to the LHCGR transmembrane domain.
Experimental Validation Protocols
To verify the mechanism of action for derivatives of this scaffold, the following self-validating experimental systems are standard.
cAMP Accumulation Assay (Functional Validation)
Objective: Quantify the potency (
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human LHCGR.
-
Protocol:
-
Seeding: Plate cells (e.g., 10,000/well) in 384-well low-volume plates.
-
Stimulation: Incubate cells with serial dilutions of the 5-amino-N-methylthiophene-2-carboxamide derivative for 30–60 minutes at 37°C in stimulation buffer (containing IBMX to inhibit phosphodiesterase).
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF or LANCE).
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).
-
-
Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates increased endogenous cAMP (competitive binding).
-
-
Validation Check: The response should be saturable and inhibited by specific PKA inhibitors (e.g., H-89) but not by antibodies blocking the extracellular LH binding site.
Competitive Binding Assay (Mechanism Validation)
Objective: Prove allosteric binding (distinct from the orthosteric LH site).
-
Tracer: Use a tritiated allosteric reference compound (e.g.,
-Org 43553) rather than radiolabeled LH ( -hCG). -
Protocol:
-
Membrane Prep: Isolate membranes from LHCGR-expressing cells.
-
Incubation: Incubate membranes with the radioligand and varying concentrations of the test compound.
-
Filtration: Harvest membranes onto glass fiber filters.
-
Counting: Measure radioactivity via liquid scintillation.
-
-
Result Interpretation:
-
Displacement of Allosteric Tracer: Confirms binding to the TMD.
-
Non-displacement of
-hCG: Confirms the compound does not bind to the orthosteric extracellular site.
-
Structure-Activity Relationship (SAR) Insights
While 5-amino-N-methylthiophene-2-carboxamide is the core scaffold, potency is often modulated by substituents:
-
N-Alkyl Group: The N-methyl group provides a baseline activity. Increasing bulk (e.g., N-tert-butyl) often enhances hydrophobic packing in the TMD, significantly increasing potency (as seen in Org 41841).
-
C4/C5 Substitution: Introduction of phenyl or heteroaryl groups at the 4- or 5-position of the thiophene ring creates additional contacts with TM helices, often converting weak "scaffold" hits into nanomolar drugs.
References
-
LHCGR Allosteric Agonists Discovery
- Title: "Discovery of Low Molecular Weight Luteinizing Hormone/Choriogonadotropin Receptor Agonists."
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
Mechanism of TMD Activation
- Title: "Small Molecule Agonists of the LH/hCG Receptor: Allosteric Activ
- Source: Molecular and Cellular Endocrinology
-
URL: [Link]
-
Structural Basis of LGR Activation
- Title: "Structural basis for allosteric regul
- Source: N
-
URL: [Link]
Sources
In Vitro Anticancer Potential of Thiophene Derivatives: A Technical Guide
Executive Summary: The Thiophene Advantage
In the landscape of heterocyclic medicinal chemistry, thiophene stands as a premier bioisostere of the benzene ring. Its incorporation into anticancer scaffolds is not merely a structural substitution but a strategic electronic modulation. The sulfur atom in the thiophene ring imparts specific physicochemical properties—enhanced lipophilicity, distinct metabolic profiles, and the ability to act as a hydrogen bond acceptor—that often result in superior pharmacokinetics compared to their phenyl analogues.
This guide dissects the in vitro validation of thiophene derivatives, moving beyond basic cytotoxicity to the mechanistic interrogation of tubulin polymerization, tyrosine kinase inhibition (EGFR/VEGFR), and DNA topoisomerase interference.
Structural Activity Relationship (SAR) & Rational Design
Effective thiophene-based drug design relies on exploiting the ring's electron-rich nature. The core strategy often involves fusing the thiophene ring (e.g., thienopyrimidines) or using it as a linker to mimic the cis-stilbene configuration found in Combretastatin A-4 (CA-4).
The "Privileged Scaffold" Architecture
-
Bioisosterism: Replacement of the phenyl ring in CA-4 with a thiophene moiety maintains the necessary bond angles for colchicine-site binding while improving solubility.
-
Thienopyrimidines: These are designed as ATP-competitive inhibitors. The fusion of a pyrimidine ring onto a thiophene core creates a scaffold that mimics the adenine base of ATP, allowing it to dock extensively into the kinase domain of EGFR or VEGFR-2.
Key SAR Determinants
-
C-2 Position (Amino Group): Essential for hydrogen bonding interactions within the tubulin binding pocket.
-
C-3 Position (Carbonyl Linker): A trimethoxybenzoyl group at this position is critical for nanomolar potency, mimicking the pharmacophore of podophyllotoxin.
-
C-6/C-7 Substituents: In benzo[b]thiophene derivatives, methoxy groups here enhance lipophilic contact with the target protein.
Figure 1: Strategic functionalization of the thiophene scaffold for anticancer potency.
Molecular Mechanisms of Action
Thiophene derivatives are pleiotropic agents. Their efficacy stems from hitting multiple "hallmarks of cancer" simultaneously.
Tubulin Polymerization Inhibition
Certain 2-aminobenzo[b]thiophene derivatives function as Microtubule Destabilizing Agents (MDAs). By binding to the colchicine site of
-
Consequence: The cell fails to form the mitotic spindle, triggering cell cycle arrest at the G2/M phase, eventually leading to apoptosis (mitotic catastrophe).
Dual Kinase Inhibition (EGFR/VEGFR-2)
Thienopyrimidine derivatives (e.g., Compound 5f) have demonstrated dual inhibition.[1][2][3]
-
EGFR Inhibition: Blocks downstream Ras/Raf/MEK/ERK signaling (proliferation).
-
VEGFR-2 Inhibition: Blocks PI3K/Akt/mTOR signaling (survival and angiogenesis).
Topoisomerase II Inhibition
Recent studies identify thieno[2,3-d]pyrimidines as catalytic inhibitors of Topoisomerase II. Unlike "poisons" (e.g., etoposide) that stabilize DNA cleavage complexes, catalytic inhibitors prevent the enzyme from binding DNA or ATP, reducing genotoxicity while halting replication.
Figure 2: Multi-target mechanism of action for thiophene-based antineoplastics.
Experimental Protocols: Validating the Mechanism
To publish high-impact data, "screening" is insufficient. You must provide mechanistic proof.
In Vitro Cytotoxicity Screening (MTT Assay)
Why this method? The MTT assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as a proxy for viability. It is the industry standard for high-throughput screening.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat with serial dilutions of the thiophene derivative (0.1 nM to 100
M).-
Control Positive: Doxorubicin or Combretastatin A-4.
-
Control Negative: 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO
. -
Staining: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media. Add DMSO to dissolve purple formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Tubulin Polymerization Assay (Fluorescence Based)
Why this method? To distinguish between general cytotoxicity and specific microtubule targeting.
Protocol:
-
Preparation: Use a purified tubulin kit (>99% purity). Keep all reagents on ice.
-
Reaction Mix: Mix tubulin (3 mg/mL) with PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) and GTP (1 mM). -
Reporter: Add DAPI or a specific tubulin-binding fluorophore.
-
Initiation: Add the test compound (5
M) or control (Paclitaxel/Colchicine) to a 96-well plate pre-warmed to 37°C. -
Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Interpretation:
-
Stabilizers (Paclitaxel-like): Faster polymerization, higher plateau.
-
Destabilizers (Thiophene-like): Reduced slope, lower plateau (inhibition of assembly).
-
Cell Cycle Analysis (Flow Cytometry)
Why this method? To confirm G2/M arrest, the hallmark of tubulin inhibitors.
Protocol:
-
Treatment: Treat cells with IC
concentration of the compound for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash ethanol. Resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (PI) (50 g/mL). Incubate 30 min in dark. -
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A spike in G2/M confirms antimitotic activity.[4]
Quantitative Benchmarks
The following table summarizes performance metrics of key thiophene derivatives from recent literature compared to standard care drugs.
| Compound Class | Target Mechanism | Cell Line | IC | IC | Reference |
| 2-amino-benzo[b]thiophene (6d) | Tubulin Polymerization | L1210 (Leukemia) | 0.76 nM | ~2.0 nM (Combretastatin A-4) | [1] |
| Thienopyrimidine (5f) | EGFR / VEGFR-2 | MCF-7 (Breast) | 4.64-fold > potency | Erlotinib / Doxorubicin | [2] |
| Thiophene-3-carboxylate (8e) | Antioxidant / Cytotoxic | HeLa (Cervical) | 0.41 - 2.8 | N/A | [3] |
| Compound 1312 | Wnt/ | SGC-7901 (Gastric) | 340 nM | N/A | [4] |
Challenges & Future Directions
While in vitro results are promising, the transition to in vivo efficacy faces hurdles:
-
Solubility: Many fused thiophenes are highly lipophilic (LogP > 4), requiring formulation strategies like liposomes or nanoparticles.
-
Selectivity: Distinguishing between wild-type EGFR and mutant forms (e.g., T790M) is crucial to compete with third-generation inhibitors like Osimertinib.
-
Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxidation), potentially creating reactive metabolites. Future SAR should focus on blocking metabolic soft spots.
References
-
Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Link
-
Mghwary, A. E., et al. (2019).[5] Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Vyas, A., et al. (2025).[5] Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Tech Science. Link
-
Zhang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. European Journal of Medicinal Chemistry. Link
-
Archna, S., et al. (2020).[6][7] Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Privilege of the Thiophene-2-Carboxamide Scaffold
In medicinal chemistry, the thiophene ring is a highly privileged bioisostere of benzene. The substitution of a ring carbon atom by sulfur fundamentally alters the electronic distribution and molecular geometry due to the sulfur atom's electronegativity and lone pairs[1]. When engineering targeted therapeutics, 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0) serves as an exceptionally versatile bi-functional building block[2].
As an application scientist, I approach this scaffold as a highly tunable precision instrument. The causality behind its efficacy lies in its dual-handle structure:
-
The N-methylcarboxamide group (Position 2): Acts as a critical hydrogen bond donor and acceptor. In kinase targeting, this moiety perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases (such as Cys919 in VEGFR-2)[3][4].
-
The 5-Amino group: Serves as a highly reactive nucleophilic handle. By derivatizing this position with bulky, lipophilic groups (e.g., via urea formation or amide coupling), we can exploit adjacent hydrophobic pockets in target proteins, such as the DFG-out allosteric pocket of VEGFR-2 or the hydrophobic tail region of Protein Tyrosine Phosphatase 1B (PTP1B)[5].
Mechanistic Rationale: Targeting the Tumor Microenvironment
Derivatives of the thiophene-2-carboxamide core have demonstrated profound antiproliferative effects across gastrointestinal, breast, and hepatocellular carcinoma cell lines[3][6]. The structural modifications dictate the primary mechanism of action:
-
VEGFR-2 Inhibition & Angiogenesis: Ortho-amino thiophene carboxamides and 1,3,4-thiadiazole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4]. By blocking VEGFR-2 autophosphorylation, these compounds sever the PI3K/AKT survival signaling cascade.
-
Apoptosis via Mitochondrial Depolarization: The downstream effect of this kinase inhibition is an elevated Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential and the subsequent executioner activation of Caspase-3 and -7[1][6].
-
Mitotic Arrest: Certain derivatives exhibit dual-action by also inhibiting
-tubulin polymerization, trapping cancer cells in the G2/M phase of the cell cycle[3].
VEGFR-2 inhibition by thiophene derivatives leading to caspase-mediated apoptosis.
Quantitative Structure-Activity Relationship (SAR) Summary
To guide your synthetic strategy, the following table synthesizes the quantitative efficacy of various derivatization strategies applied to the 5-amino position of the thiophene-2-carboxamide core, benchmarked against standard cell lines (HepG2) and enzymatic targets[3][4][5].
| Compound Class (Modification at 5-Amino) | Target Enzyme | Enzymatic IC₅₀ (µM) | HepG2 Viability IC₅₀ (µM) | Primary Mechanism of Action |
| Unsubstituted Scaffold | None | > 50.00 | > 100.00 | Baseline inactive core |
| Ortho-amino-aryl carboxamide | VEGFR-2 | 0.59 – 1.29 | 4.61 – 7.10 | ATP-competitive hinge binding |
| 1,3,4-Thiadiazole urea derivative | VEGFR-2 | 0.008 – 0.011 | 3.97 – 9.62 | DFG-out allosteric binding |
| Hydrophobic tail (Aryl substitution) | PTP1B | 2.10 – 5.25 | 0.72 – 2.22 | Active site phosphatase block |
Self-Validating Experimental Protocols
A robust drug discovery pipeline requires self-validating assays. Do not simply run an assay; engineer a system where the controls prove the assay's integrity before the data is even analyzed.
Protocol A: High-Throughput VEGFR-2 Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over standard colorimetric assays because the time-delay measurement eliminates false positives caused by the auto-fluorescence of highly conjugated thiophene derivatives.
-
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Compound Plating: Serially dilute the thiophene derivatives in DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Self-Validating Controls:
-
Positive Control: Sorafenib (a known VEGFR-2 inhibitor)[3].
-
Negative Control: Buffer + Substrate (No enzyme) to establish the baseline signal and calculate the Z'-factor. A Z'-factor > 0.6 validates the run.
-
-
Enzyme/Substrate Addition: Add recombinant human VEGFR-2 kinase domain and biotinylated poly-GT substrate.
-
Reaction Initiation: Add ATP (at the
value of VEGFR-2 to ensure competitive inhibitors are accurately assessed). Incubate for 60 minutes at room temperature. -
Detection: Add Streptavidin-XL665 and Europium-cryptate labeled anti-phosphotyrosine antibody. Read the plate using a time-resolved fluorometer (Excitation: 320 nm; Emission: 620 nm and 665 nm).
Protocol B: Cellular Apoptosis & Cell Cycle Analysis via Flow Cytometry
To prove causality—that cell death is due to targeted apoptosis rather than non-specific necrosis—we utilize a dual-staining flow cytometry approach[6].
-
Cell Seeding: Seed HepG2 or MCF-7 cells in 6-well plates at
cells/well. Incubate overnight. -
Treatment: Treat with the thiophene derivative at
and the established IC₅₀ for 24-48 hours. -
Harvesting: Trypsinize cells, centrifuge, and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Cycle Fixation (Causality Check): Fix cells in ice-cold 70% ethanol for at least 2 hours at -20°C. Why? Ethanol permeabilizes the cell membrane, allowing Propidium Iodide (PI) to enter.
-
RNase A Treatment: Resuspend in PI staining solution containing RNase A. Why? PI intercalates into both DNA and RNA. RNase A degrades the RNA, ensuring the fluorescence signal strictly correlates to DNA content, allowing precise quantification of G2/M phase arrest[3][6].
-
Apoptosis Detection: In a parallel unfixed cohort, use a fluorogenic Caspase-3/7 substrate (e.g., CellEvent) to measure executioner caspase activation.
-
Analysis: Analyze via flow cytometer. Apoptotic cells will show high Caspase-3/7 fluorescence, while cell cycle analysis will reveal a sub-G1 peak (fragmented DNA) and potential G2/M accumulation.
Hit-to-lead experimental workflow for thiophene-2-carboxamide derivative screening.
Conclusion
The 5-Amino-N-methylthiophene-2-carboxamide scaffold is not merely a structural backbone; it is a highly programmable pharmacophore. By rigorously applying structure-based drug design to derivatize the 5-amino position, while preserving the N-methylcarboxamide hinge-binding motif, researchers can develop highly potent, selective kinase inhibitors. Validating these derivatives through stringent, control-heavy enzymatic and phenotypic assays ensures that only the most viable candidates progress to lead optimization.
References
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MDPI. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." International Journal of Molecular Sciences. [Link]
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Semantic Scholar. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
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PubMed. "Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors." Bioorganic Chemistry. [Link]
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ResearchGate. "Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies." Russian Journal of Bioorganic Chemistry. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-N-methylthiophene-2-carboxamide
This guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0), a molecule of interest in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such thiophene derivatives is fundamental to understanding their chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of Spectroscopic Characterization
The thiophene carboxamide scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties.[4][5][6] Accurate and unambiguous characterization of these molecules is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure, identifying functional groups, and confirming the purity of synthesized compounds.[2][7] This guide will dissect the spectroscopic signature of 5-Amino-N-methylthiophene-2-carboxamide, explaining the causality behind the observed spectral features.
Molecular Structure and Key Features
5-Amino-N-methylthiophene-2-carboxamide possesses a thiophene ring substituted with a primary amine at the 5-position and an N-methylcarboxamide group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Molecular Formula: C₆H₈N₂OS[1] Molecular Weight: 156.21 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.[7] For 5-Amino-N-methylthiophene-2-carboxamide, both ¹H and ¹³C NMR provide critical structural information.
Experimental Protocol: NMR Data Acquisition
A standardized approach for acquiring high-quality NMR data is crucial for accurate interpretation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons (e.g., NH and NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of amide and amine protons, allowing for their observation.[8]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[7]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[7]
The ¹H NMR spectrum of 5-Amino-N-methylthiophene-2-carboxamide is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene ring, the amine protons, the amide proton, and the methyl protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Amide NH | ~7.6-8.0 | Quartet (q) or Broad Singlet (br s) | 1H | The multiplicity may be a quartet due to coupling with the adjacent methyl group. Broadening can occur due to quadrupolar effects of the nitrogen atom and chemical exchange. |
| Thiophene H-4 | ~7.0-7.2 | Doublet (d) | 1H | Coupled to H-3. The electron-donating amino group at C-5 and the electron-withdrawing carboxamide at C-2 influence its chemical shift. |
| Thiophene H-3 | ~6.2-6.4 | Doublet (d) | 1H | Coupled to H-4. |
| Amine NH₂ | ~5.0-6.0 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature. The protons are exchangeable with D₂O. |
| Methyl CH₃ | ~2.7-2.9 | Doublet (d) | 3H | Coupled to the amide NH proton. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[8] The coupling between the thiophene protons (H-3 and H-4) is a key diagnostic feature, confirming their adjacent positions on the ring.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Carbonyl C=O | ~160-166 | The amide carbonyl typically appears in this region. |
| Thiophene C-2 | ~140-145 | Attached to the electron-withdrawing carboxamide group. |
| Thiophene C-5 | ~150-155 | Attached to the electron-donating amino group. |
| Thiophene C-4 | ~123-126 | |
| Thiophene C-3 | ~105-110 | Shielded due to the influence of the adjacent electron-donating amino group. |
| Methyl CH₃ | ~25-27 |
Note: Predicted chemical shifts are based on typical values for similar thiophene derivatives.[9][10][11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Spectrum Acquisition:
The IR spectrum of 5-Amino-N-methylthiophene-2-carboxamide will be dominated by absorptions from the N-H, C=O, and C-N bonds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3450-3300 | Medium | Primary amines (R-NH₂) typically show two bands in this region (asymmetric and symmetric stretching).[12][13] |
| N-H Stretch (Amide) | 3350-3150 | Medium | Secondary amides (R-CO-NH-R') show a single band in this region.[14] |
| C-H Stretch (Aromatic) | 3100-3000 | Weak-Medium | Characteristic of C-H bonds on the thiophene ring.[15] |
| C=O Stretch (Amide I) | 1680-1630 | Strong | This is a very characteristic and intense absorption for the amide carbonyl group.[14][15] |
| N-H Bend (Amine) | 1650-1580 | Medium | Bending vibration of the primary amine.[12] |
| N-H Bend (Amide II) | 1570-1515 | Medium | A combination of N-H bending and C-N stretching. |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Medium-Strong | [12] |
| C-N Stretch (Aliphatic Amide) | 1250-1020 | Medium | [12] |
The presence of two distinct N-H stretching bands for the primary amine and a separate N-H stretch for the secondary amide, along with a strong carbonyl absorption, provides compelling evidence for the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.[7]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺.[4] Electron impact (EI) ionization can also be used, which typically results in more extensive fragmentation.[16]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[4]
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule and its fragments.[4]
-
Molecular Ion: The ESI mass spectrum is expected to show a prominent peak at m/z 157.0436, corresponding to the protonated molecule [C₆H₈N₂OS + H]⁺.[17] High-resolution mass spectrometry can confirm this elemental composition with high accuracy.[4]
-
Fragmentation Pattern: Under EI or in-source fragmentation conditions, characteristic fragment ions may be observed. Common fragmentation pathways for similar structures involve:
-
Cleavage of the C-N bond of the amide.[16]
-
Loss of the methylamino group (-NHCH₃).
-
Fragmentation of the thiophene ring.
-
Illustrative Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of 5-Amino-N-methylthiophene-2-carboxamide.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of 5-Amino-N-methylthiophene-2-carboxamide. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum confirms the presence of the key amine and amide functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition. This multi-faceted spectroscopic approach ensures the unambiguous identification and characterization of this important heterocyclic compound, providing a solid foundation for its further investigation and application in scientific research and development.
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Interpreting IR Spectra - Chemistry Steps. Available at: [Link]
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IR: amines - University of Calgary. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at: [Link]
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INFRARED SPECTROSCOPY (IR) - Florida International University. Available at: [Link]
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IR Spectroscopy - Basic Introduction - The Organic Chemistry Tutor (YouTube). Available at: [Link]
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Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed. Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. Available at: [Link]
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Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC. Available at: [Link]
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Experimental and theoretical studies of aminothiophene derivatives inhibitors on carbon steel corrosion in perchloric acid medium | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega - ACS Publications. Available at: [Link]
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Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative - Taylor & Francis. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]
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Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]
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Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - The Royal Society of Chemistry. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. Available at: [Link]
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Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC. Available at: [Link]
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Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Available at: [Link]
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SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES - Indian Journal of Scientific Research(IJSR). Available at: [Link]
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1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]
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IR Absorption Frequencies - Northern Illinois University. Available at: [Link]
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Thiophene-2-carboxamide, N-(3-quinolinyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - ResearchGate. Available at: [Link]
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The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Synthesis, characterization and biodistribution of novel amine thiophene 99mTc labeled complex - ResearchGate. Available at: [Link]
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Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents - ACS.org. Available at: [Link]
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Application Notes and Protocol for Evaluating 5-Amino-N-methylthiophene-2-carboxamide in the MTT Cell Viability Assay
Authored by: Senior Application Scientist, Gemini
Introduction: The Rationale for Evaluating 5-Amino-N-methylthiophene-2-carboxamide
Thiophene-based carboxamides are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry and drug development.[1][2] The thiophene ring serves as a versatile scaffold, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] 5-Amino-N-methylthiophene-2-carboxamide (CAS: 1219824-54-0) is a member of this promising class.[3] Given the established potential of related structures, it is a logical candidate for screening against various cell lines to determine its potential cytotoxic or cytostatic effects, which are critical indicators of anticancer activity.[1]
This document provides a comprehensive guide for researchers and drug development professionals on how to assess the in vitro cellular effects of 5-Amino-N-methylthiophene-2-carboxamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, colorimetric method for measuring a cell population's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[6] The yellow, water-soluble MTT reagent is taken up by living cells and reduced by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4][5] This intracellular reduction results in the formation of insoluble, purple formazan crystals.[5][6] Dead cells lose this enzymatic capability and therefore do not produce the colored product.[6] A solubilization agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is then added to dissolve these formazan crystals, yielding a colored solution whose absorbance is directly proportional to the number of viable, metabolically active cells in the well.[5][7] The absorbance is typically measured using a spectrophotometer or microplate reader at a wavelength between 550 and 600 nm.[4]
Caption: Mechanism of the MTT assay within a viable cell.
Essential Pre-Assay Validation: Ensuring Data Integrity
Before proceeding with a full-scale cytotoxicity screen, two preliminary experiments are crucial for establishing a self-validating and trustworthy protocol. These steps mitigate common assay pitfalls and ensure that the observed results are genuinely due to the compound's effect on cell viability.
Determination of Optimal Cell Seeding Density
The MTT assay relies on a linear relationship between cell number and final absorbance. Seeding too few cells results in a low signal-to-noise ratio, while seeding too many can lead to nutrient depletion, contact inhibition, and a plateau in the absorbance signal before the experiment concludes.
Protocol for Cell Seeding Optimization:
-
Prepare Cell Suspension: Harvest and count cells, then prepare a suspension of 1 x 10^6 cells/mL.[8]
-
Create Serial Dilutions: Perform serial dilutions of the cell suspension in culture medium to achieve concentrations ranging from 1 x 10^6 to 1 x 10^4 cells/mL.
-
Plate Cells: In a 96-well plate, seed 100 µL of each dilution in triplicate, resulting in wells containing a range from 100,000 down to 1,000 cells. Include at least three wells with medium only as a blank control.[8]
-
Incubate: Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Perform MTT Assay: Follow the standard MTT protocol (see Section 5).
-
Analyze: Plot the average absorbance (minus blank) against the number of cells seeded. The optimal seeding density for your main experiment should fall within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25.[8]
Assessment of Compound Interference
Novel chemical compounds can sometimes interfere with the MTT assay, leading to false-positive or false-negative results.[9][10] It is imperative to test for two primary types of interference:
-
Direct MTT Reduction: The compound itself may have reducing properties that convert MTT to formazan, mimicking a viable cell signal.[9][11]
-
Colorimetric Interference: If 5-Amino-N-methylthiophene-2-carboxamide is colored in solution, it may absorb light at the same wavelength as formazan, artificially inflating the absorbance reading.[9]
Protocol for Compound Interference Check (Cell-Free):
-
Prepare Compound Dilutions: Prepare serial dilutions of 5-Amino-N-methylthiophene-2-carboxamide in cell culture medium at the same concentrations you plan to use in the main experiment.
-
Plate Dilutions: Add 100 µL of each compound dilution to triplicate wells of a 96-well plate. Include wells with medium only as a control.
-
Add MTT Reagent: Add 10 µL of MTT stock solution (5 mg/mL) to each well.[4]
-
Incubate: Incubate the plate under the same conditions as the main assay (e.g., 37°C for 2-4 hours).
-
Add Solubilization Solution: Add 100 µL of the solubilization solution to each well and mix thoroughly.
-
Read Absorbance: Measure the absorbance at 570-590 nm. If any concentration of the compound yields a significant absorbance reading above the medium-only control, interference is occurring. This background must be subtracted from your cell-based assay results, or an alternative viability assay should be considered.[11]
Materials and Reagents
-
Test Compound: 5-Amino-N-methylthiophene-2-carboxamide (e.g., Fluorochem, CAS 1219824-54-0).[3]
-
Cell Line: Appropriate cancer or normal cell line, cultured in its recommended medium.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder (e.g., Sigma-Aldrich, M2128).
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4.
-
Solubilization Solution: DMSO or a solution of 10-20% SDS in 0.01 M HCl.[5][7]
-
Cell Culture Medium (e.g., DMEM, RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics as required.
-
Trypsin-EDTA for adherent cells.
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Calibrated single and multichannel pipettes.
-
Humidified incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Microplate spectrophotometer (ELISA reader) with filters for 570 nm and a reference wavelength of ~630-650 nm.[6]
-
Detailed Protocol for Assessing Cytotoxicity
This protocol assumes preliminary validation (Sections 3.1 and 3.2) has been completed.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
For adherent cells, trypsinize, neutralize, and centrifuge the cell suspension. For suspension cells, directly count from culture.
-
Resuspend the cell pellet in fresh culture medium and perform an accurate cell count.
-
Dilute the cells to the pre-determined optimal seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Be sure to include control wells:
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound wells.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only, no cells.
-
-
Incubate the plate overnight to allow adherent cells to attach.
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of 5-Amino-N-methylthiophene-2-carboxamide in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations.
-
Carefully aspirate the old medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation (Assay Day):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution and protect it from light.[6][12]
-
At the end of the treatment period, carefully add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[4]
-
Return the plate to the incubator for 2 to 4 hours. Visually inspect the cells under a microscope periodically to check for the formation of purple formazan crystals.[8]
-
-
Formazan Solubilization and Measurement:
-
After the MTT incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7][12]
-
To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 15-20 minutes, protected from light.[6][12] Visually confirm that all purple crystals have dissolved.[9]
-
Measure the absorbance of each well using a microplate reader. The measurement wavelength should be between 550-600 nm (570 nm is standard), with a reference wavelength of >650 nm to correct for background absorbance.[4][6]
-
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the compound's effect on cell viability.
Caption: Data analysis pipeline from raw absorbance to IC50.
-
Calculate Corrected Absorbance: For each well, subtract the average absorbance of the blank (medium only) wells from its reading.[6][12]
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells is considered 100%.
-
% Viability = (Corrected Absorbance of Sample / Average Corrected Absorbance of Vehicle Control) x 100
-
-
Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.
Table 1: Example Data for IC50 Determination
| Concentration (µM) | Log[Concentration] | Avg. Corrected Absorbance | % Viability |
| 0 (Vehicle) | N/A | 1.150 | 100.0% |
| 0.1 | -1.0 | 1.135 | 98.7% |
| 1 | 0.0 | 0.989 | 86.0% |
| 10 | 1.0 | 0.581 | 50.5% |
| 50 | 1.7 | 0.230 | 20.0% |
| 100 | 2.0 | 0.104 | 9.0% |
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for the MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.[9][13] | Ensure the cell suspension is homogenous. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9][13] |
| Low Absorbance Readings | Insufficient cell number; MTT incubation time too short; Incomplete solubilization of formazan.[9][10] | Re-optimize cell seeding density (Section 3.1). Increase MTT incubation time (up to 4 hours). Ensure thorough mixing after adding the solubilization solution.[9][10] |
| High Background (Blank) Readings | Contamination (bacterial/yeast) of medium or reagents; MTT reagent degradation (appears blue/green).[8][14] | Use sterile technique throughout. Discard contaminated reagents. Store MTT solution protected from light at 4°C (short-term) or -20°C (long-term).[8][12] |
| Increased Absorbance with Higher Compound Concentration | Compound directly reduces MTT; Compound interferes with absorbance reading.[11] | Perform the cell-free interference check (Section 3.2). If interference is confirmed, subtract the background absorbance or use an alternative viability assay (e.g., CellTiter-Glo®, neutral red).[9][11] |
References
-
MTT Assay Protocol. Abbexa.[Link]
-
MTT assay. Wikipedia.[Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information (PMC).[Link]
-
Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]
-
struggling with MTT assay. Reddit.[Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate.[Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.[Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC).[Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.[Link]
-
Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. reddit.com [reddit.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Using 5-Amino-N-methylthiophene-2-carboxamide in Cell Culture for Fragment-Based Kinase Inhibitor Screening
Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Inhibition Assays
Introduction & Scientific Rationale
In modern oncology and targeted drug discovery, the thiophene-2-carboxamide scaffold is a highly privileged pharmacophore. Derivatives of this chemical class are well-documented as potent, ATP-competitive inhibitors of serine/threonine kinases, most notably Checkpoint Kinase 1 (CHK1) [1]. CHK1 is a critical regulator of the DNA damage response (DDR); its inhibition prevents cell cycle arrest, thereby sensitizing tumor cells to DNA-damaging chemotherapeutics and inducing apoptosis [2].
5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0) serves as an excellent low-molecular-weight building block (fragment) for Fragment-Based Drug Discovery (FBDD). Because fragments possess lower intrinsic affinities than fully optimized drugs, utilizing them in cell culture requires highly sensitive, self-validating assay systems to accurately measure subtle shifts in cell viability and target engagement.
This application note provides a comprehensive, causality-driven methodology for utilizing 5-Amino-N-methylthiophene-2-carboxamide in mammalian cell culture, focusing on compound preparation, cytotoxicity screening via ATP quantitation, and mechanistic validation.
Mechanism of Action Visualization
Caption: CHK1 signaling pathway targeted by thiophene-2-carboxamide derivatives.
Physicochemical Properties & Reagent Preparation
To ensure reproducible in vitro data, the physicochemical properties of the fragment must dictate its handling. Small heterocyclic amines are prone to oxidation and exhibit variable aqueous solubility.
Compound Preparation Causality
-
Solvent Selection: 5-Amino-N-methylthiophene-2-carboxamide is hydrophobic. Stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) to prevent premature precipitation.
-
Vehicle Control Limits: The final concentration of DMSO in the cell culture medium must not exceed 0.1% (v/v) . Higher concentrations disrupt lipid bilayers and cause solvent-induced cytotoxicity, confounding the assay results.
-
Storage: Aliquot the 10 mM stock into single-use opaque vials and store at -20°C. Repeated freeze-thaw cycles introduce ambient moisture, leading to compound degradation and precipitation.
Reagent Specifications
| Parameter | Specification | Experimental Implication |
| CAS Number | 1219824-54-0 | Unique identifier for sourcing >95% purity reagents. |
| Molecular Weight | 156.20 g/mol | Highly efficient fragment size (Rule of 3 compliant). |
| Stock Concentration | 10 mM in 100% DMSO | Requires 1:10,000 dilution in media for a 1 µM final assay concentration. |
| Target Pathway | Kinase Inhibition (e.g., CHK1) | Requires co-treatment with DNA-damaging agents for phenotypic screening. |
Experimental Workflow
Caption: High-throughput screening workflow for thiophene-2-carboxamide cell viability assays.
Protocol 1: High-Throughput Cell Viability & Cytotoxicity Assay
To evaluate the cytotoxicity of the thiophene-2-carboxamide fragment, we utilize a homogeneous ATP-quantitation method (e.g., CellTiter-Glo®) [3]. ATP is a direct indicator of metabolic activity; as cells undergo apoptosis due to kinase inhibition, ATP levels drop proportionally.
Required Materials
-
Mammalian cell line (e.g., HeLa or MCF-7) in logarithmic growth phase.
-
Opaque-walled 96-well microplates (white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk).
-
CellTiter-Glo® Luminescent Cell Viability Reagent.
-
Orbital plate shaker and Microplate Luminometer.
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
-
Harvest cells and resuspend in complete culture medium.
-
Seed 5,000–10,000 cells per well in 100 µL of medium into an opaque-walled 96-well plate.
-
Self-Validating Control: Include at least three wells containing 100 µL of medium without cells to serve as the background luminescence control.
-
Incubate overnight at 37°C, 5% CO₂ to allow cellular adhesion and recovery.
Step 2: Compound Treatment (Day 1)
-
Prepare a serial dilution of 5-Amino-N-methylthiophene-2-carboxamide in complete medium. Ensure the final DMSO concentration remains constant (0.1%) across all wells, including the vehicle control.
-
Aspirate the old media and carefully add 100 µL of the compound-containing media to the respective wells.
-
Incubate for 48 to 72 hours at 37°C. (Causality: Kinase inhibitors targeting the cell cycle require cells to pass through specific checkpoints, necessitating longer incubation times to observe phenotypic apoptosis).
Step 3: Luminescence Assay (Day 3/4)
-
Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. (Causality: The luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause edge effects and skewed data).
-
Add 100 µL of RT-equilibrated CellTiter-Glo® Reagent directly to each well (1:1 ratio with culture medium).
-
Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes. (Causality: Mechanical agitation ensures complete disruption of the cellular membrane, releasing intracellular ATP).
-
Stabilization: Incubate the plate at RT for 10 minutes. This stabilizes the luminescent "glow" signal, which has a half-life of >5 hours.
-
Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
Protocol 2: Target Engagement (Western Blotting for Downstream Effectors)
While ATP assays confirm cell death, they do not confirm why the cell died. To validate that the thiophene-2-carboxamide is engaging its kinase target (e.g., CHK1), researchers must analyze downstream signaling proteins.
-
Treatment: Treat cells in 6-well plates with the compound (10–100 µM for fragments) alongside a known DNA-damaging agent (e.g., Gemcitabine) to activate the DDR pathway.
-
Lysis: After 24 hours, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. (Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of downstream targets).
-
Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-Cdc25 or γH2AX (a marker of DNA double-strand breaks). A successful thiophene-2-carboxamide CHK1 inhibitor will show an accumulation of γH2AX due to unrepaired DNA damage [4].
Quantitative Data Presentation
When screening novel fragments, it is crucial to benchmark their activity against fully optimized, clinically relevant kinase inhibitors containing the same structural pharmacophore.
Table: Comparative In Vitro Potency of Thiophene-2-Carboxamide Derivatives
| Compound Class | Specific Compound | Primary Target | IC₅₀ (nM) | Assay Type | Reference |
| Novel Fragment | 5-Amino-N-methylthiophene-2-carboxamide | Undisclosed Kinase | > 10,000* | Cell Viability | N/A (Precursor) |
| Optimized Derivative | AZD7762 | CHK1 / CHK2 | 5 | Kinase Assay | [PubChem] |
| Reference Inhibitor | Sorafenib | VEGFR / RAF | 6 – 90 | Kinase Assay | [BenchChem] |
*Note: Fragments typically exhibit weak micromolar to millimolar affinities prior to structural optimization (e.g., fragment growing or linking).
References
Application Note: 5-Amino-N-methylthiophene-2-carboxamide in Fragment-Based Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), the selection of a high-quality starting pharmacophore is the most critical determinant of downstream success. 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0)[1] is a highly privileged, bifunctional building block widely utilized in the development of potent kinase inhibitors.
This specific fragment provides an ideal structural foundation for targeting the ATP-binding pocket of kinases, notably Checkpoint Kinase 1 (CHK1)[2] and Unc-51-like autophagy activating kinases (ULK1/2)[3]. Its efficacy is driven by two distinct mechanistic features:
-
The Hinge-Binding Core: The N-methylthiophene-2-carboxamide moiety acts as a highly efficient bidentate hydrogen bond donor and acceptor. When bound to the kinase hinge region, the carboxamide NH donates a hydrogen bond to the backbone carbonyl of the hinge, while the carboxamide carbonyl accepts a hydrogen bond from the backbone amide NH. The N-methyl group locks the amide conformation and occupies a small adjacent hydrophobic pocket, preventing steric clashes[2].
-
The Synthetic Vector: The 5-amino group points directly toward the solvent channel or the ribose-binding pocket. This provides an optimal synthetic handle. By functionalizing this amine (e.g., via urea formation or amidation), medicinal chemists can "grow" the fragment to capture additional binding interactions, drastically improving potency and selectivity without disrupting the core hinge interaction[2].
Fragment Screening Protocol: Differential Scanning Fluorimetry (DSF)
Causality & Assay Design:
Raw fragments like 5-Amino-N-methylthiophene-2-carboxamide typically exhibit weak biochemical affinity (high
Self-Validating System:
To ensure data integrity, every run must include a DMSO-only baseline control and a known high-affinity reference inhibitor (e.g., Staurosporine) to validate the dynamic range of the assay. A successful assay must yield a clear sigmoidal melt curve with a derivative peak standard deviation of
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Ensure the pH is strictly calibrated at room temperature, as temperature-dependent pH shifts can artificially destabilize the kinase.
-
Protein-Dye Master Mix: Dilute the target recombinant kinase to a final concentration of 2
M. Add SYPRO Orange dye to a final concentration of 5X. Note: Keep the master mix on ice and protected from light to prevent dye photobleaching. -
Compound Dispensing: Dispense 5-Amino-N-methylthiophene-2-carboxamide into a 384-well PCR plate to achieve a final assay concentration of 1 mM. Critical: Maintain a final DMSO concentration of
2% across all wells. Higher DMSO concentrations will induce solvent-mediated protein denaturation, leading to false-positive shifts. -
Reaction Assembly: Add 20
L of the Protein-Dye Master Mix to each well containing the compound. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles. -
Thermal Melt Execution: Run the plate in a Real-Time PCR system. Program a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 575 nm).
-
Data Analysis: Calculate the melting temperature (
) by taking the negative first derivative of the fluorescence curve ( ). A positive binding event is confirmed if the fragment induces a C relative to the DMSO control.
Hit-to-Lead Validation: TR-FRET Kinase Activity Assay
Causality & Assay Design:
Once the 5-amino group is synthetically elaborated to create lead compounds, their biochemical potency (
Self-Validating System:
Every assay plate must include a fully uninhibited positive control (DMSO only) and a fully inhibited negative control (e.g., 10
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X Kinase/Peptide Substrate mix and a 2X ATP mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Set the ATP concentration to exactly 1x
for the specific kinase being tested. -
Compound Dilution: Perform a 10-point, 3-fold serial dilution of the synthesized thiophene derivatives in 100% DMSO. Use an acoustic liquid handler (e.g., Echo) to transfer 100 nL of compound to a 384-well low-volume assay plate.
-
Reaction Initiation: Add 5
L of the 2X Kinase/Substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow for compound pre-equilibration. Initiate the reaction by adding 5 L of the 2X ATP mix. -
Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm).
-
Termination & Detection: Stop the reaction by adding 10
L of TR-FRET detection buffer containing 20 mM EDTA (to chelate and halt kinase activity) and the Europium-labeled anti-phospho antibody coupled with a ULight/SureLight acceptor fluorophore. -
Readout & Analysis: Incubate for 1 hour to allow FRET complex formation. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm) and determine the
using a 4-parameter logistic non-linear regression model.
Data Presentation: Fragment vs. Optimized Lead
The true value of 5-Amino-N-methylthiophene-2-carboxamide lies in its Ligand Efficiency (LE). While the raw fragment has low absolute potency, its high LE makes it an ideal starting point for elaboration into clinical candidates like AZD7762[2][4].
| Compound | Molecular Weight (Da) | Target Kinase | Ligand Efficiency (kcal/mol/heavy atom) | Structural Binding Mode |
| 5-Amino-N-methylthiophene-2-carboxamide (Raw Fragment) | 156.2 | > 10,000 | ~0.35 | Core Hinge Binder (Bidentate H-bonds) |
| AZD7762 (Optimized Lead Derivative) | 362.4 | 5 | ~0.42 | Hinge + Ribose Pocket + Solvent Channel |
Visualizations
Workflow for Fragment-Based Drug Discovery using the thiophene-2-carboxamide scaffold.
Mechanism of CHK1 in the DNA damage response pathway and targeted kinase inhibition.
References
-
Foloppe, N., et al. "Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas". Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link][2]
-
National Center for Biotechnology Information. "Azd7762 | C17H19FN4O2S | CID 11152667". PubChem. URL:[Link][4]
-
Google Patents. "WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof". WIPO (PCT). URL:[3]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2024229322A1 - Thiophene ulk1/2 inhibitors and their use thereof - Google Patents [patents.google.com]
- 4. Azd7762 | C17H19FN4O2S | CID 11152667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Guide to In Vitro Cytotoxicity Analysis of Novel Thiophene Compounds
Introduction: The Critical Role of Early Cytotoxicity Profiling
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This initial screening not only de-risks the development pipeline by identifying potentially toxic candidates early on but also provides crucial insights into a compound's mechanism of action.[1][2][3] This is particularly true for novel heterocyclic compounds like those containing a thiophene scaffold, which are of significant interest in medicinal chemistry due to their diverse therapeutic properties, including anti-cancer effects.[4][5] Thiophene derivatives have demonstrated a broad range of cytotoxic activities against various cancer cell lines, making them a promising class of compounds in the search for new anticancer agents.[4][5][6]
This comprehensive guide provides a detailed framework for establishing a robust in vitro cytotoxicity assay for a novel thiophene compound. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind the chosen methodologies, ensuring a self-validating system that delivers reliable and reproducible data. We will explore a multi-assay approach, beginning with a primary metabolic activity assay and complementing it with assays that measure membrane integrity and apoptosis, thereby offering a holistic view of the compound's cytotoxic profile.
Pillar 1: Selecting the Right Tools - A Multi-Parametric Approach to Cytotoxicity
No single assay can fully capture the complexity of cellular toxicity. Therefore, a multi-parametric approach is advocated to elucidate the specific mechanism of cell death induced by the novel thiophene compound.
Primary Assay: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[7][8] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases of metabolically active cells.[9] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[9][10] This assay is a reliable indicator of overall cell health and metabolic activity.[9]
Causality behind this choice: The MTT assay is selected as the primary screen due to its high throughput, cost-effectiveness, and sensitivity in detecting changes in metabolic activity, a common early indicator of cytotoxicity.[7][8]
Orthogonal Assay 1: Detecting Membrane Damage with the LDH Release Assay
To complement the MTT assay, the Lactate Dehydrogenase (LDH) release assay provides a direct measure of cell membrane integrity.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12][13] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction that results in a colored formazan product.[11][13][14]
Causality behind this choice: The LDH assay serves as an excellent orthogonal method because it measures a distinct cytotoxic event—loss of membrane integrity—which helps to differentiate between cytotoxic mechanisms like necrosis and apoptosis.[14][15]
Orthogonal Assay 2: Unveiling Apoptosis with the Caspase-3/7 Activity Assay
To specifically investigate if the thiophene compound induces programmed cell death, a Caspase-3/7 activity assay is employed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[16][17] These assays utilize a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[16][18] This cleavage event generates a detectable signal, often luminescence or fluorescence.[16][18][19]
Causality behind this choice: Thiophene compounds have been previously shown to induce apoptosis in cancer cells.[4][5] This assay provides a specific and sensitive method to confirm this mechanism, adding a crucial layer of mechanistic understanding to the cytotoxicity profile.
Pillar 2: Ensuring Trustworthiness - Self-Validating Protocols
The integrity of any experimental data hinges on the robustness and reproducibility of the protocols. This section provides detailed, step-by-step methodologies designed to be self-validating through the inclusion of appropriate controls and quality checks.
Essential Pre-Assay Considerations: Cell Culture and Compound Preparation
Meticulous cell culture technique is the foundation of any reliable cell-based assay. It is imperative to use cells that are in the logarithmic growth phase and have a consistent passage number to ensure uniformity.[20] Adherence to best practices for aseptic technique and routine monitoring for contamination are critical.[21][22]
-
Cell Line Selection: Choose cell lines relevant to the therapeutic target of the novel thiophene compound. For initial screening, a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) are recommended to assess for selective cytotoxicity.[7][8]
-
Compound Solubility and Vehicle Control: The thiophene compound should be dissolved in a suitable solvent, typically DMSO, at a high concentration to create a stock solution.[6] It is crucial to determine the final concentration of the solvent in the culture medium and to include a vehicle control (cells treated with the same concentration of solvent alone) to account for any solvent-induced cytotoxicity.[20][23] The final DMSO concentration should generally be kept below 0.5%.[20]
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro cytotoxicity assessment of a novel compound.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[10][24]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[24][25]
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[6] Include wells for untreated cells (negative control) and vehicle control. Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control.
Detailed Protocol: LDH Cytotoxicity Assay
This protocol is based on the principles of commercially available kits.[11][12][13]
-
Follow Steps 1 & 2 from the MTT Protocol.
-
Prepare Controls: In separate wells of the 96-well plate, prepare:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the incubation period.
-
Background Control: Culture medium alone.
-
-
Supernatant Collection: After compound incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[11][13] Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Detailed Protocol: Caspase-Glo® 3/7 Assay
This protocol follows a simple "add-mix-measure" format.[16][19]
-
Follow Steps 1 & 2 from the MTT Protocol. It is recommended to use a white-walled 96-well plate for luminescence assays to maximize the signal.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the compound treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and express the results as fold-change in caspase activity relative to the untreated control.
Pillar 3: Authoritative Grounding & Data Interpretation
Potential Mechanisms of Thiophene Cytotoxicity
Thiophene-based compounds can exert their cytotoxic effects through various mechanisms.[6] Some have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Others may act as kinase inhibitors, disrupting crucial cell signaling pathways that control cell growth and proliferation.[4][5][6] A number of thiophene derivatives have been found to induce apoptosis through the intrinsic pathway, involving mitochondrial depolarization and the generation of reactive oxygen species.[5][26]
Caption: Potential signaling pathways affected by thiophene compounds.
Data Presentation and Interpretation
The cytotoxic activity of the novel thiophene compound is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[6] This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for a Novel Thiophene Compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 48 | 8.5 |
| LDH | 48 | 12.2 | |
| Caspase-3/7 | 24 | 5.1 | |
| MCF-7 | MTT | 48 | 15.3 |
| LDH | 48 | 21.7 | |
| Caspase-3/7 | 24 | 9.8 | |
| HEK293 | MTT | 48 | > 50 |
| LDH | 48 | > 50 | |
| Caspase-3/7 | 24 | > 50 |
Interpretation of Hypothetical Data: The lower IC50 values in the cancer cell lines (HeLa and MCF-7) compared to the non-cancerous HEK293 cells suggest a degree of cancer cell selectivity. The earlier and more potent induction of Caspase-3/7 activity compared to LDH release indicates that apoptosis is likely the primary mechanism of cell death at lower concentrations.
Assay Validation and Quality Control
To ensure the quality and reliability of the high-throughput screening data, the Z'-factor is a widely used statistical parameter.[27][28][29] It provides a measure of the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
Table 2: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[28][30] |
| 0 to 0.5 | Marginal assay[30] |
| < 0 | Poor assay, controls overlap[30] |
A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[30]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[20] |
| Low absorbance/luminescence signal | Insufficient cell number, short incubation time with the reagent. | Optimize cell seeding density. Ensure the recommended incubation time for the assay reagent is followed.[20] |
| High background signal | Microbial contamination, interference from phenol red or serum in the medium. | Visually inspect plates for contamination. Use phenol red-free medium for the assay. Run controls with serum-free medium during the assay incubation.[20] |
| Compound precipitation in culture medium | Poor solubility of the thiophene compound. | Use a suitable co-solvent (e.g., Pluronic F-68) or sonicate the stock solution. Visually inspect for precipitation under a microscope.[31] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing a robust in vitro cytotoxicity assay for a novel thiophene compound. By employing a multi-parametric approach that combines measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain a nuanced understanding of the compound's cytotoxic profile. Adherence to the detailed protocols, incorporation of rigorous controls, and a thorough understanding of data interpretation will ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process.
References
-
Abbkine, Inc. (2022). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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PLOS One. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]
-
ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
- Unknown. (n.d.). MTT ASSAY.
- Google Books. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- BIT 479/579. (n.d.). Z-factors.
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Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Boster Bio. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]
-
PubMed. (2012). HTS Assay Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
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CDD Support. (2026). Plate Quality Control. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
-
Atomic Spin. (2013). Making Diagrams with graphviz. Retrieved from [Link]
- A Quick Introduction to Graphviz. (2017).
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YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Eurofins. (n.d.). Handling Cytotoxicity Failure: Why it is not the end. Retrieved from [Link]
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Application Notes and Protocols for Dosage Determination of 5-Amino-N-methylthiophene-2-carboxamide in A549 Cells
Introduction: A Strategic Approach to Unveiling Therapeutic Potential
The journey of a novel chemical entity from discovery to a potential therapeutic agent is both systematic and complex. A critical initial step in this preclinical evaluation is the determination of its effective dosage range and cytotoxic profile against a relevant biological system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for the dosage determination of a novel compound, 5-Amino-N-methylthiophene-2-carboxamide, in the context of non-small cell lung cancer, utilizing the A549 human lung adenocarcinoma cell line as a model system.
Thiophene-2-carboxamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor properties.[1][2] The A549 cell line, derived from a human lung carcinoma, is a widely accepted and well-characterized model for in vitro studies of lung cancer, making it an ideal platform for the initial screening of novel therapeutic candidates.[3]
This guide is designed to be a practical and scientifically sound resource, moving beyond a simple recitation of steps to explain the underlying principles and rationale. By following these protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further mechanistic studies and preclinical development.
I. Foundational Knowledge: Cell Culture and Compound Preparation
A prerequisite for any successful in vitro study is the consistent and healthy culture of the cell line of interest. The following protocol outlines the standard procedures for the maintenance of A549 cells.
A549 Cell Culture and Maintenance
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM/F-12 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)[4]
Protocol:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of A549 cells in a 37°C water bath. To minimize contamination risk, decontaminate the vial with 70% ethanol before transferring it to a sterile hood.[3]
-
Initial Culture: Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Medium Change: Replace the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8-10 mL of complete growth medium.[3][4]
Preparation of 5-Amino-N-methylthiophene-2-carboxamide Stock and Working Solutions
Accurate and consistent compound concentrations are paramount for reliable dose-response analysis.
Materials:
-
5-Amino-N-methylthiophene-2-carboxamide (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Protocol:
-
Stock Solution (e.g., 10 mM): Prepare a 10 mM stock solution of 5-Amino-N-methylthiophene-2-carboxamide by dissolving the appropriate amount of powder in sterile DMSO. Ensure complete dissolution. Aliquot the stock solution into smaller volumes and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting the stock solution in complete growth medium. The final concentration of DMSO in the highest concentration of the working solution should not exceed a level known to be non-toxic to A549 cells (typically ≤ 0.5%). It is crucial to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) in all experiments.[5]
II. Determining Cytotoxicity: The Dose-Response Experiment
The cornerstone of dosage determination is the assessment of cell viability across a range of compound concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7]
MTT Assay for Cell Viability
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Protocol:
-
Cell Seeding: Harvest A549 cells as described above and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[6][9] Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 5-Amino-N-methylthiophene-2-carboxamide. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis and IC50 Determination
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100%
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10]
Illustrative Data Presentation:
| Concentration (µM) | % Viability (48h) ± SD |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.9 ± 3.5 |
| 100 | 8.1 ± 2.1 |
IC50 (48h): To be experimentally determined.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a novel compound.
III. Elucidating the Mechanism: Apoptosis and Cell Cycle Analysis
Once the IC50 value is established, the next logical step is to investigate the potential mechanism of action. A common effect of anticancer compounds is the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[11]
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[5]
Protocol:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with 5-Amino-N-methylthiophene-2-carboxamide at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (to degrade RNA) and PI. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Hypothesized Signaling Pathway
While the specific mechanism of 5-Amino-N-methylthiophene-2-carboxamide is yet to be determined, many cytotoxic agents exert their effects through the activation of intrinsic apoptotic pathways, often involving the p53 tumor suppressor protein. Inhibition of cell growth can also occur through cell cycle arrest at key checkpoints.
Caption: A potential signaling pathway for compound-induced apoptosis and cell cycle arrest.
IV. Concluding Remarks and Future Directions
This application note provides a foundational framework for the initial in vitro characterization of 5-Amino-N-methylthiophene-2-carboxamide in A549 lung cancer cells. By systematically determining the IC50 value and investigating its effects on apoptosis and the cell cycle, researchers can gain crucial insights into its potential as an anticancer agent. The data generated from these protocols will be instrumental in guiding subsequent studies, including the elucidation of specific molecular targets, in vivo efficacy studies, and further lead optimization. It is through such a rigorous and methodologically sound approach that promising novel compounds can be effectively advanced through the drug discovery pipeline.
References
- MTS assay in A549 cells.
- Application Notes and Protocols for Determining the IC50 of (S)-IB-96212 in A549 Cells. Benchchem.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- Cell viability assays – Measure how happy your cells are. BMG Labtech.
- Cell viability assays. Abcam.
- Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. PMC.
- Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. PMC.
- MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar.
- SUPPLEMENTARY M
- Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PMC.
- Application Notes and Protocols: In Vitro Effects of YW3-56 Hydrochloride on A549 and 95D Lung Cancer Cells. Benchchem.
- In vitro bio-characterization of solid lipid nanoparticles of favipiravir in A549 human lung epithelial cancer cells. PMC.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Culturing A549 cells. Nanopartikel.info.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. nanopartikel.info [nanopartikel.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. aging-us.com [aging-us.com]
- 9. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro bio-characterization of solid lipid nanoparticles of favipiravir in A549 human lung epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5-Amino-N-methylthiophene-2-carboxamide Derivatives for High-Throughput Screening
Abstract & Strategic Significance
The 5-amino-thiophene-2-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from the more common Gewald-derived 2-amino-thiophene-3-carboxamides. This specific 2,5-substitution pattern acts as a critical bioisostere for phenyl-amide moieties in kinase inhibitors (e.g., VEGFR-2, EGFR) and antiprotozoal agents (antileishmanial 5-nitro precursors).
For drug discovery campaigns, the 5-amino group serves as a versatile "diversity handle," allowing the rapid generation of urea, amide, or sulfonamide libraries. However, the free 5-aminothiophene moiety is electron-rich and prone to oxidative degradation (dimerization/imino-tautomerization).
This guide details a robust, scalable Nitro-Reduction Route to access 5-amino-N-methylthiophene-2-carboxamide. Unlike metal-catalyzed aminations of halothiophenes (which often suffer from catalyst poisoning by sulfur), this route utilizes inexpensive reagents and offers superior regiocontrol.
Retrosynthetic Analysis & Workflow
To ensure high fidelity and scalability, we avoid direct electrophilic amination. Instead, we employ a "Masked Amine" strategy using a nitro group.
Synthetic Logic (Graphviz Diagram)
Figure 1: Step-wise synthetic workflow for the generation of the 5-amino-thiophene scaffold.
Detailed Experimental Protocols
Phase 1: Synthesis of the Scaffold Core
Step A: Amide Coupling (Formation of 5-Nitro-N-methylthiophene-2-carboxamide)
Rationale: Direct coupling using carbodiimides (EDC/HOBt) can be sluggish with electron-deficient nitro-thiophene acids. The acid chloride method ensures complete conversion.
Reagents:
-
5-Nitrothiophene-2-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 5.0 equiv) or Oxalyl chloride (1.5 equiv)
-
Methylamine (2.0 M in THF, 3.0 equiv)
-
DMF (Catalytic drops)
-
Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Activation: Suspend 5-nitrothiophene-2-carboxylic acid (10 mmol, 1.73 g) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add SOCl₂ (50 mmol, 3.6 mL) dropwise at 0°C. Heat to reflux for 2 hours until the solution becomes clear (indicates acid chloride formation).
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2x) to remove traces. Caution: Acid chlorides are moisture sensitive.
-
Coupling: Dissolve the crude residue in anhydrous THF (15 mL). Cool to 0°C.
-
Addition: Add methylamine solution (30 mmol) dropwise. A precipitate (methylammonium chloride) will form immediately.
-
Workup: Stir at RT for 1 hour. Quench with water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with 1N HCl, sat. NaHCO₃, and brine.[1]
-
Yield: Dry over Na₂SO₄ and concentrate. Expect a yellow solid (Yield: >85%).
-
Checkpoint: Verify by TLC (50% EtOAc/Hexane). The amide is significantly less polar than the acid.
-
Step B: Nitro Reduction (The Critical Step)
Rationale: Catalytic hydrogenation (H₂/Pd) is clean but can sometimes reduce the thiophene ring or poison the catalyst with sulfur. Iron-mediated reduction (Bechamp) is the most reliable method for thiophenes, avoiding ring saturation.
Reagents:
-
5-Nitro-N-methylthiophene-2-carboxamide (from Step A)
-
Iron powder (Fe, 5.0 equiv, <10 micron particle size preferred)
-
Ammonium chloride (NH₄Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
Protocol:
-
Setup: Dissolve the nitro-amide (5 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Addition: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).
-
Reaction: Heat to vigorous reflux (80°C) for 1–2 hours. Monitor by TLC (the amine will be fluorescent blue/green under UV 254/365 nm and stain purple with ninhydrin).
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation (CRITICAL): Concentrate the filtrate.
-
Option A (Immediate Use): Partition between EtOAc and sat. NaHCO₃. Dry the organic layer and use the solution immediately for the next step.[2] Do not store the free amine.
-
Option B (Storage): Add 4M HCl in Dioxane to the crude residue to precipitate the 5-amino-N-methylthiophene-2-carboxamide hydrochloride salt . The salt is stable at -20°C for months.
-
Phase 2: Library Generation for Screening
The 5-amino group is the nucleophile. For high-throughput screening (HTS), we recommend parallel synthesis in 96-well blocks.
| Reaction Type | Reagent Class | Conditions | Product Class |
| Urea Formation | Isocyanates (R-NCO) | DCM, RT, 2h | Ureido-thiophenes (Kinase privileged) |
| Amide Coupling | Acid Chlorides (R-COCl) | Pyridine/DCM, 0°C | Amido-thiophenes |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Pyridine, DCM, RT | Sulfonamido-thiophenes |
General Derivatization Protocol (Urea Example):
-
Dissolve 5-amino-N-methylthiophene-2-carboxamide (free base) in DCM.
-
Add 1.1 equiv of the desired Isocyanate.
-
Stir at RT for 2 hours.
-
Scavenge excess isocyanate with polymer-supported amine (e.g., Trisamine resin).
-
Filter and concentrate.
Quality Control & Characterization
Analytical Standards
-
HPLC: Use a C18 column with a Formic Acid/Acetonitrile gradient. Aminothiophenes are distinctively UV-active.
-
Storage: The free amine turns dark brown/black upon oxidation. If the solid is not pale yellow/tan, repurify.
Expected NMR Signatures (DMSO-d6)
-
Amide NH: Broad quartet/singlet at ~8.0–8.5 ppm.
-
N-Methyl: Doublet at ~2.7–2.8 ppm (
Hz). -
Thiophene Protons: Two doublets at ~6.0 ppm (H-4) and ~7.3 ppm (H-3) with a coupling constant (
) of ~4.0 Hz. Note: The significant upfield shift of H-4 (compared to the nitro precursor) confirms reduction to the amine. -
Amine NH₂: Broad singlet at ~6.0–6.5 ppm (exchangeable with D₂O).
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Low Yield in Step A | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use Oxalyl Chloride/DMF if SOCl₂ fails. |
| Dark/Tar Product in Step B | Oxidation of Amine | Perform workup under N₂ atmosphere. Add antioxidants (e.g., BHT) if storing in solution. |
| Incomplete Reduction | Catalyst Poisoning | Use fresh Iron powder. Ensure vigorous mechanical stirring (magnetic stirring often fails with heavy Fe sludge). |
| Regioselectivity Doubt | Wrong Starting Material | Verify the starting material is 5 -nitro-2-acid, not the 4 -nitro isomer. Check coupling constant ( |
References
-
Bioactivation of 5-nitrothiophene-2-carboxamides: Title: Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Source: Durham University Theses. URL:[Link]
-
Kinase Inhibitor Applications (VEGFR-2): Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Source: PubMed Central (PMC).[3] URL:[Link]
-
General Reduction Methods for Nitro-Thiophenes: Title: Reduction of Nitro Compounds to Amines (Review). Source: Thieme Connect / Science of Synthesis. URL:[Link]
-
Thiophene Carboxamide Scaffold Utility: Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[4][5][6] Source: MDPI Molecules. URL:[Link]
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- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Measuring Caspase-3/7 Activation Induced by 5-Amino-N-methylthiophene-2-carboxamide
[1]
Abstract
This application note details the protocol for evaluating the apoptotic potential of 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0), a synthetic thiophene derivative. Thiophene-2-carboxamides are a privileged scaffold in medicinal chemistry, often exhibiting potent anticancer activity through the induction of intrinsic apoptosis. This guide provides a standardized workflow for quantifying Caspase-3/7 activation—the executioner phase of apoptosis—in cancer cell lines treated with this compound.[1] We utilize a luminescent DEVD-substrate assay to ensure high sensitivity and minimize interference from the potential autofluorescence of the thiophene ring.
Introduction & Mechanism of Action
The Compound: 5-Amino-N-methylthiophene-2-carboxamide
5-Amino-N-methylthiophene-2-carboxamide is a small molecule belonging to the class of thiophene-2-carboxamide derivatives . These compounds have emerged as promising anticancer agents, with mechanisms often involving:
-
Kinase Inhibition: Targeting VEGFR-2 or AKT signaling pathways.[2]
-
Microtubule Destabilization: Leading to G2/M cell cycle arrest.
-
Mitochondrial Dysfunction: Triggering the release of Cytochrome c.
Regardless of the upstream target, the cytotoxic efficacy of these derivatives typically converges on the intrinsic apoptotic pathway , culminating in the activation of Caspase-3 and Caspase-7 .
Signaling Pathway
The compound is hypothesized to induce cellular stress (e.g., DNA damage or cytoskeletal disruption), leading to mitochondrial outer membrane permeabilization (MOMP). This releases Cytochrome c, which forms the apoptosome with Apaf-1 and Pro-Caspase-9. Activated Caspase-9 then cleaves and activates the executioner Caspases-3/7, leading to the systematic dismantling of the cell.
Figure 1: Hypothetical mechanism of apoptosis induction by thiophene-2-carboxamide derivatives.[1]
Experimental Design
Assay Principle
To measure Caspase-3/7 activation induced by the compound, we use a luminescent caspase assay (e.g., Caspase-Glo® 3/7).
-
Substrate: The reagent contains a proluminescent caspase substrate (Z-DEVD-Aminoluciferin).
-
Reaction: Activated Caspase-3/7 cleaves the DEVD peptide, releasing aminoluciferin.
-
Detection: Free aminoluciferin reacts with luciferase (present in the reagent) to generate light. The signal is proportional to caspase activity.
Why Luminescence? Thiophene derivatives can exhibit intrinsic fluorescence. Using a luminescent readout eliminates potential false positives caused by compound autofluorescence, a common issue with fluorescent (RFU-based) assays.
Controls
-
Vehicle Control (Negative): Cells treated with DMSO (0.1% v/v) to establish baseline caspase activity.
-
Positive Control: Cells treated with Staurosporine (1 µM) or Doxorubicin (5 µM) , known potent apoptosis inducers.
-
Inhibitor Control (Specificity Check): Pre-treatment with Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) to confirm that the signal is caspase-dependent.
Materials & Reagents
| Component | Specification | Recommended Supplier |
| Test Compound | 5-Amino-N-methylthiophene-2-carboxamide | Fluorochem / BLD Pharm |
| Cell Line | Cancer line (e.g., HeLa, Jurkat, HepG2) | ATCC |
| Assay Kit | Caspase-Glo® 3/7 Assay | Promega |
| Positive Control | Staurosporine | Sigma-Aldrich |
| Inhibitor | Z-VAD-FMK | R&D Systems |
| Plate | 96-well White-walled, Clear-bottom | Corning / Nunc |
Detailed Protocol
Phase 1: Compound Preparation
-
Stock Solution: Dissolve 5-Amino-N-methylthiophene-2-carboxamide in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Note: Thiophenes are generally hydrophobic. Ensure no precipitate remains.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Cell Seeding
-
Harvest cells and count viability (must be >95%).
-
Dilute cells to optimal density (e.g., 10,000 cells/well for adherent, 20,000 cells/well for suspension).
-
Seed 100 µL of cell suspension into white-walled 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment (for adherent cells).
Phase 3: Treatment
-
Dilution Series: Prepare 2X concentrations of the test compound in culture medium. Recommended range: 0.1 µM to 100 µM (half-log dilutions).
-
Application: Add 100 µL of the 2X compound solution to the wells (Final Volume = 200 µL; Final DMSO = 0.5% or matched to control).
-
Time Course: Incubate for 6, 12, and 24 hours .
-
Expert Insight: Caspase activation is transient. 24 hours is standard, but early activation (6-12h) indicates a direct mechanism, while late activation (24-48h) suggests secondary effects.
-
Phase 4: Caspase-3/7 Measurement
-
Equilibrate the Caspase-Glo® 3/7 reagent and culture plates to room temperature (22-25°C) for 30 minutes.
-
Remove 100 µL of culture medium from each well (carefully, without disturbing cells) to leave 100 µL volume.
-
Alternative: If using a "add-mix-measure" protocol, you can add reagent directly, but a 1:1 ratio is critical.
-
-
Add 100 µL of Caspase-Glo® reagent to each well.[1]
-
Mix: Shake the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate: Let stand at room temperature for 30 minutes to 1 hour (stabilizes the luminescent signal).
-
Read: Measure luminescence (RLU) using a plate reader (integration time: 0.5 - 1 second).
Figure 2: Experimental workflow for luminescent Caspase-3/7 detection.[1]
Data Analysis & Interpretation
Calculation
Calculate the Fold Induction of caspase activity relative to the vehicle control:
-
RLU_blank: Media + Reagent (no cells).
-
RLU_vehicle: DMSO-treated cells.[3]
Expected Results (Table)
A successful apoptosis induction by 5-Amino-N-methylthiophene-2-carboxamide should yield data similar to the hypothetical profile below:
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Induction | Interpretation |
| DMSO Control | 0.1% | 1,500 | 1.0 | Baseline |
| Compound | 1.0 | 1,800 | 1.2 | No Effect |
| Compound | 5.0 | 4,500 | 3.0 | Moderate Activation |
| Compound | 10.0 | 12,000 | 8.0 | Strong Activation |
| Compound | 50.0 | 11,500 | 7.7 | Saturation/Necrosis |
| Staurosporine | 1.0 | 15,000 | 10.0 | Positive Control |
| Compound + Z-VAD | 10.0 + 20 µM | 1,600 | 1.1 | Specific Inhibition |
Troubleshooting
-
High Background: Ensure the plate is white-walled. Clear plates cause light cross-talk ("bleeding") between wells.
-
Low Signal: Check cell viability before treatment. If the compound is highly toxic (necrosis), cells may die before caspase activation peaks. Reduce treatment time to 6-12 hours.
-
Precipitation: If the compound precipitates in the media (cloudiness), the effective concentration is unknown. Improve solubility by pre-diluting in warm media or reducing the max concentration.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays. Retrieved from
-
Shchekotikhin, A. E., et al. (2021).[4] Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. European Journal of Medicinal Chemistry, 224, 113721. Retrieved from
-
Swain, R. M., et al. (2023).[3] Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.[3] PLOS ONE, 18(12), e0295441.[3] Retrieved from [3]
-
Fluorochem. (n.d.). 5-Amino-N-methylthiophene-2-carboxamide Product Page. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 4. Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting solubility of 5-Amino-N-methylthiophene-2-carboxamide in DMSO
Technical Support Center: 5-Amino-N-methylthiophene-2-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for 5-Amino-N-methylthiophene-2-carboxamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered when handling this compound, with a specific focus on achieving reliable solubility in Dimethyl Sulfoxide (DMSO). As this is a specialized research compound, published data can be sparse. Therefore, this guide emphasizes a systematic, first-principles approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added the calculated amount of DMSO to my vial of 5-Amino-N-methylthiophene-2-carboxamide, but the solid isn't dissolving at room temperature. What's happening?
This is a common and often multifaceted issue. The inability to dissolve at room temperature points to several potential factors related to the compound's intrinsic properties and the experimental conditions.
Causality & Explanation:
The structure of 5-Amino-N-methylthiophene-2-carboxamide contains both polar (amino, amide) and non-polar (thiophene ring, N-methyl group) moieties. This dual character can lead to strong crystal lattice energy, where the molecules are tightly packed in the solid state. Overcoming this energy requires a solvent that can effectively solvate all parts of the molecule. While DMSO is a powerful polar aprotic solvent capable of dissolving many compounds, its effectiveness can be hindered by several factors.[1][2]
Troubleshooting Steps:
-
Initial Agitation: Ensure you have vortexed the sample vigorously for at least 1-2 minutes. Sometimes, simple mechanical agitation is insufficient to break up initial aggregates.
-
Gentle Heating: Carefully warm the solution in a water bath set to 30-40°C for 5-10 minutes.[3] Increased thermal energy can help overcome the activation energy required for dissolution. Caution: Thiophene-based compounds can be susceptible to degradation at elevated temperatures; avoid aggressive heating unless stability has been confirmed.[4]
-
Sonication: If gentle heating is ineffective, utilize an ultrasonic bath. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles.[5] The collapse of these bubbles generates localized energy, which is highly effective at breaking intermolecular interactions and accelerating dissolution without excessive heat.[6][7][8]
Q2: Why is the quality of my DMSO so important? Can't I just use any lab-grade DMSO?
The grade and handling of your DMSO are absolutely critical and a frequent source of solubility problems.
Causality & Explanation:
DMSO is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[9][10][11] Even brief exposure to air can introduce a significant amount of water. This absorbed water alters the polarity and hydrogen-bonding structure of the solvent, making it less effective at dissolving large or lipophilic compounds.[9][10] For compounds like 5-Amino-N-methylthiophene-2-carboxamide, this change can dramatically decrease solubility, leading to incomplete dissolution or precipitation from a previously clear stock solution.[10][12]
Best Practices for DMSO Handling:
-
Use Anhydrous Grade: Always use high-purity, anhydrous DMSO (water content <0.05%) from a reputable supplier.[13]
-
Purchase Small Bottles: Opt for smaller-volume bottles to minimize the number of times the bottle is opened, reducing cumulative moisture absorption.
-
Proper Storage: Store DMSO in a tightly sealed container in a dry environment, ideally within a desiccator.
-
Work Quickly: When preparing solutions, minimize the time the stock bottle is open to the air.
Q3: My compound dissolved after heating, but a precipitate formed after it cooled or after a freeze-thaw cycle. What should I do?
This phenomenon indicates that you have likely created a supersaturated solution, and the compound is crashing out as it returns to a lower energy state.
Causality & Explanation:
Heating increases the kinetic energy of the system, allowing the solvent to accommodate more solute than it could at thermodynamic equilibrium at room temperature. Upon cooling, the solubility limit decreases, and the excess compound precipitates out. Freeze-thaw cycles can exacerbate this issue by promoting crystallization.[9][10] The presence of even small amounts of water absorbed into the DMSO can significantly lower the energy barrier for precipitation.[9]
Troubleshooting & Optimization:
-
Re-dissolve and Dilute: Gently warm and sonicate the solution to re-dissolve the precipitate. Once clear, immediately dilute it to create a lower-concentration stock that will remain stable at room temperature.
-
Determine Kinetic Solubility: It is crucial to determine the practical, stable concentration for your stock. See the protocol below for a small-scale solubility test.
-
Aliquot and Store Properly: Once you have a stable stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[3][14] Store these aliquots at -20°C or -80°C in a desiccated environment.
Q4: I'm concerned about the stability of 5-Amino-N-methylthiophene-2-carboxamide during heating. How can I assess this?
This is an excellent concern. While many thiophene derivatives are stable, thermal degradation is a valid risk.[4][15]
Validation Strategy:
The most reliable method is to compare a freshly prepared, unheated solution with a heated one using an analytical technique.
-
Prepare Two Samples: Create two identical, concentrated solutions in DMSO.
-
Treat Differently:
-
Sample A (Control): Dissolve using only vortexing and sonication at room temperature.
-
Sample B (Test): Dissolve using your gentle heating protocol (e.g., 40°C for 10 minutes).
-
-
Analyze: Dilute both samples to the same final concentration and analyze them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare Results: If the peak corresponding to your compound in Sample B is smaller or if new degradation peaks appear compared to Sample A, then the compound is not stable under those heating conditions.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with 5-Amino-N-methylthiophene-2-carboxamide.
Caption: A step-by-step decision tree for dissolving 5-Amino-N-methylthiophene-2-carboxamide in DMSO.
Experimental Protocols
Protocol 1: Small-Scale Kinetic Solubility Assessment
This protocol helps you determine the maximum practical concentration at which the compound remains in solution at room temperature without precipitation.
Materials:
-
5-Amino-N-methylthiophene-2-carboxamide
-
Anhydrous, high-purity DMSO[13]
-
Calibrated analytical balance
-
Small volume glass vials (e.g., 1.5 mL)
-
Vortex mixer and ultrasonic bath
Procedure:
-
Prepare a High-Concentration Slurry: Weigh approximately 1-2 mg of the compound into a tared vial. Add a small, precise volume of anhydrous DMSO to create a high-concentration slurry (e.g., 50-100 mg/mL). This will likely not dissolve completely.
-
Facilitate Dissolution: Use the full troubleshooting workflow (vortex, sonication, gentle heat) to dissolve as much compound as possible, creating a saturated or supersaturated solution.
-
Equilibrate: Allow the vial to sit undisturbed at room temperature for at least 2-4 hours. This allows the supersaturated solution to equilibrate and precipitate the excess, insoluble compound.
-
Separate Soluble Fraction: Carefully centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved material.
-
Sample Supernatant: Without disturbing the pellet, carefully remove a known volume of the clear supernatant. This supernatant represents the saturated, kinetically soluble stock solution.
-
Determine Concentration: The concentration of this stock can be determined using a spectrophotometer (if a chromophore is present and an extinction coefficient is known) or by a dilution series analyzed via HPLC against a standard curve. This concentration is your recommended maximum for preparing stable stock solutions.
Protocol 2: Standard Stock Solution Preparation
This protocol is for preparing a reliable stock solution once the maximum stable concentration is known.
| Step | Action | Rationale |
| 1 | Equilibration | Allow the vial of solid compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. |
| 2 | Weighing | Accurately weigh the desired mass of 5-Amino-N-methylthiophene-2-carboxamide into a sterile, appropriately sized vial. |
| 3 | Solvent Addition | Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (determined from Protocol 1).[3] |
| 4 | Dissolution | Securely cap the vial and vortex vigorously for 1-2 minutes. If necessary, place the vial in an ultrasonic bath for 10-15 minutes.[6][10] |
| 5 | Inspection | Visually inspect the solution against a light source to ensure no particulates remain. The solution should be perfectly clear. |
| 6 | Aliquoting | Once fully dissolved, immediately aliquot the stock solution into single-use, sterile tubes (amber or wrapped in foil to protect from light).[14] |
| 7 | Storage | Label all aliquots clearly with the compound name, concentration, date, and solvent. Store frozen at -20°C for short-term (<1 month) or -80°C for long-term (>1 month) use.[3][14] |
References
-
Sonication - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. Retrieved from [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. Retrieved from [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Retrieved from [Link]
-
How Does Sonication Work? (2022, March 24). Sciencing. Retrieved from [Link]
-
Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare. Retrieved from [Link]
-
How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved from [Link]
-
Hygroscopic behaviour of DMSO - how bad is it? (2014, April 2). Chemistry Stack Exchange. Retrieved from [Link]
-
How to dissolve chemical compound using ultrasonicator? (2021, February 9). ResearchGate. Retrieved from [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009, July 17). ResearchGate. Retrieved from [Link]
-
Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). PubMed. Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15). ResearchGate. Retrieved from [Link]
-
5-Aminothiophene-2-carboxamide | 763068-76-4. (n.d.). NetKlass. Retrieved from [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Research Publication and Reviews. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019, August 16). ResearchGate. Retrieved from [Link]
-
Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. (2021, October 8). Eurasian Chemical Communications. Retrieved from [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved from [Link]
-
Solubility Data of DMSO. (n.d.). Scribd. Retrieved from [Link]
-
Solubility of drug in DMSO? (2018, November 21). ResearchGate. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemcom.com [echemcom.com]
- 5. sciencing.com [sciencing.com]
- 6. Sonication - Wikipedia [en.wikipedia.org]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. hielscher.com [hielscher.com]
- 9. ziath.com [ziath.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. journalwjarr.com [journalwjarr.com]
Technical Support Center: Stabilizing 5-Amino-N-methylthiophene-2-carboxamide in Solution
Welcome to the Technical Support Center for handling 5-Amino-N-methylthiophene-2-carboxamide . This compound is a highly valuable building block and pharmacophore in drug discovery, but it is notoriously difficult to handle in solution.
This guide is designed for researchers, analytical scientists, and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to prevent the rapid degradation of aminothiophene derivatives in liquid media.
Mechanistic Overview: The Causality of Degradation
To stop degradation, you must first understand the molecular causality. 5-Amino-N-methylthiophene-2-carboxamide contains a "push-pull" electronic system. However, the strongly electron-donating nature of the free 5-amino group overwhelmingly dictates the molecule's reactivity. It pumps electron density into the thiophene ring via resonance, making the sulfur atom and adjacent carbons highly nucleophilic.
When exposed to dissolved oxygen, light, or trace metals in solution, the thiophene ring undergoes rapid autoxidation to form thiophene S-oxides and thiophene epoxides . These intermediates are highly reactive electrophiles that quickly undergo nucleophilic attack by the free amines of neighboring molecules, leading to radical-mediated dimerization and irreversible polymerization[1].
Logical relationship of 5-aminothiophene oxidative degradation pathways.
Troubleshooting & FAQs
Q1: My 10 mM stock solution in DMSO turns dark brown within 12 hours at room temperature. What is happening, and how do I stop it?
The Causality: The dark brown color is the visual hallmark of oxidative polymerization. Free amines of heterocyclic sulfur compounds are highly unstable toward oxidation in themselves [2]. The dissolved oxygen in standard, aerated DMSO acts as a radical initiator, triggering a chain reaction where the aminothiophene molecules couple together into conjugated polymers. The Solution: You must eliminate the oxidants.
-
Use only anhydrous, amine-free DMSO.
-
Sparge the DMSO with Argon for 15 minutes prior to dissolving the compound.
-
If your downstream biological or chemical assay permits, add 1% w/w of a radical scavenger like BHT (Butylated hydroxytoluene) or ascorbic acid to the solvent.
Q2: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis after storing the solution overnight. How can I stabilize it for high-throughput screening (HTS)?
The Causality: A +16 Da shift corresponds to the formation of thiophene S-oxide or epoxide, and a +32 Da shift indicates di-oxidation (e.g., sulfone formation). Thiophene S-oxides are highly reactive and are the primary vector for rapid degradation [1]. The Solution: Oxidation kinetics are highly temperature-dependent. For HTS campaigns, solutions must be aliquoted into single-use volumes immediately after preparation and flash-frozen. Store at -80°C in amber vials (to prevent UV-catalyzed radical initiation). Never subject the solution to repeated freeze-thaw cycles.
Q3: Does the pH of my aqueous buffer affect the stability of this compound during in vitro assays?
The Causality: Yes, dramatically. At physiological pH (7.4) or higher, the 5-amino group is fully deprotonated, maximizing the electron density on the thiophene ring and accelerating autoxidation. The Solution: If your assay tolerates it, lower the pH of your working buffer to slightly acidic conditions (pH 6.0–6.5). This partially protonates the amine, withdrawing electron density from the thiophene ring and temporarily deactivating it against electrophilic oxidation.
Standard Operating Procedure (SOP): Preparation of Stable Solutions
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It includes built-in Quality Control (QC) checkpoints to verify that your stabilization efforts are successful before you commit the solution to expensive downstream assays.
Step-by-Step Methodology
Step 1: Solvent Degassing (The most critical step)
-
Action: Transfer anhydrous DMSO (or aqueous buffer) into a septum-sealed vial. Insert an argon or nitrogen gas line via a long needle directly into the liquid. Insert a short vent needle into the septum. Sparge the solvent for 15 minutes.
-
Causality: Removing dissolved oxygen eliminates the primary catalyst for S-oxidation. Argon is preferred over nitrogen as it is heavier than air and forms a better protective blanket over the liquid.
Step 2: Antioxidant Addition (Optional but Recommended)
-
Action: Add 1% w/w BHT (for organic solvents) or 1 mM Ascorbic Acid (for aqueous buffers) to the degassed solvent.
-
Causality: Antioxidants act as sacrificial electron donors, neutralizing any residual reactive oxygen species (ROS) before they can attack the electron-rich thiophene ring.
Step 3: Inert Dissolution & Protection from Light
-
Action: Weigh the 5-Amino-N-methylthiophene-2-carboxamide powder into an amber glass vial. Purge the vial with Argon. Inject the degassed solvent through the septum and vortex gently until dissolved.
-
Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical generation.
Step 4: Self-Validation (QC Checkpoint 1)
-
Action: Immediately withdraw a 5 µL aliquot and run it via LC-MS (T=0).
-
Validation Standard: The chromatogram must show >98% purity with no detectable +16 Da (S-oxide) or +32 Da peaks. This establishes your baseline.
Step 5: Aliquoting and Cryogenic Storage
-
Action: Divide the stock solution into single-use aliquots (e.g., 50 µL) under an inert atmosphere. Flash-freeze in liquid nitrogen and store at -80°C.
-
Validation Standard (QC Checkpoint 2): Thaw one aliquot after 24 hours and run LC-MS. The purity must match the T=0 baseline, proving the self-validating system is intact.
Step-by-step workflow for preparing and validating stable aminothiophene solutions.
Quantitative Stability Data
The following table summarizes the expected half-life (
| Solvent System | Storage Condition | Additives | Half-Life ( | Primary Degradant |
| DMSO (Aerated) | 25°C (Room Temp) | None | < 24 hours | Polymers / Dimers |
| DMSO (Aerated) | -20°C | None | ~ 7 days | Thiophene S-oxide |
| DMSO (Degassed) | -80°C | None | > 6 months | None detected |
| Aqueous Buffer (pH 7.4) | 25°C | None | < 12 hours | S-oxide / Hydrolysis |
| Aqueous Buffer (pH 6.0) | 4°C | 1 mM Ascorbic Acid | ~ 14 days | Trace Epoxide |
References
-
Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology, American Chemical Society (ACS). URL:[Link]
-
N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types Bioorganic & Medicinal Chemistry, PubMed / National Institutes of Health. URL:[Link]
stability testing of 5-Amino-N-methylthiophene-2-carboxamide under experimental conditions
Technical Support Center: Stability of 5-Amino-N-methylthiophene-2-carboxamide
Welcome to the technical support guide for 5-Amino-N-methylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 5-Amino-N-methylthiophene-2-carboxamide?
A1: The stability of 5-Amino-N-methylthiophene-2-carboxamide is influenced by several key factors inherent to its molecular structure, which features a thiophene ring, a primary aromatic amine, and a secondary carboxamide group.
-
Oxidation: The thiophene ring, particularly the sulfur atom, is susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen and accelerated by light or trace metal impurities.[1] The primary amine group can also undergo oxidation.
-
Hydrolysis: The carboxamide linkage can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the cleavage of the amide bond.[3][4]
-
Photodegradation: Aromatic amines and thiophene rings can be sensitive to light.[1][5] Exposure to UV or even ambient light can lead to the formation of degradants.
-
Temperature: Elevated temperatures will accelerate all degradation pathways, including hydrolysis and oxidation.[3]
-
pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze the hydrolysis of the carboxamide group.[3][6]
Q2: How should I properly store 5-Amino-N-methylthiophene-2-carboxamide to ensure its stability?
A2: To minimize degradation during storage, it is crucial to control the environmental conditions. For the solid form, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen to protect it from light, moisture, and oxygen.[1][7] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, use a suitable buffer, protect from light, and store at 2-8°C.
Q3: Which analytical methods are best for conducting stability studies on this compound?
A3: A stability-indicating analytical method is essential. This is a validated quantitative method that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is typically the method of choice.[8] This method should be capable of separating the parent compound from all potential degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products formed during stability studies.[9]
Q4: What are the expected degradation products of 5-Amino-N-methylthiophene-2-carboxamide?
A4: Based on the functional groups present, several degradation products can be anticipated:
-
Oxidation Products: Oxidation of the thiophene ring can lead to the formation of thiophene-S-oxides and sulfones.[2][10]
-
Hydrolysis Products: Hydrolysis of the amide bond would yield 5-aminothiophene-2-carboxylic acid and methylamine.
-
Photodegradation Products: Light exposure can lead to complex reactions, including polymerization or the formation of colored degradants.[2][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid Degradation Observed in Solution Under Ambient Conditions
-
Possible Cause: The compound is likely susceptible to oxidation and/or photolysis. The solvent may also be playing a role.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment in amber vials or cover the glassware with aluminum foil to eliminate light exposure.
-
De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: Consider the addition of a small amount of an antioxidant, like butylated hydroxytoluene (BHT), to the solution if compatible with your experimental system.[1]
-
pH Control: Ensure the solution is buffered to a pH where the compound is most stable, which often is near neutral pH for amides.[12]
-
Issue 2: Inconsistent Results or Poor Mass Balance in Forced Degradation Studies
-
Possible Cause: This can be due to the formation of non-UV active degradants, volatile degradation products, or degradants that are not eluting from the HPLC column.
-
Troubleshooting Steps:
-
Change Detection Wavelength: Analyze samples at a lower UV wavelength (e.g., 210 nm) to try and detect degradants that may not absorb at the lambda max of the parent compound.
-
Use a Universal Detector: Employ an alternative detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside the UV detector.
-
LC-MS Analysis: Utilize LC-MS to search for expected and unexpected degradation products and to confirm their molecular weights.
-
Check for Volatility: If hydrolysis is performed at high temperatures, volatile products like methylamine could be lost. Consider using a sealed reaction vessel.
-
Issue 3: Appearance of Unexpected Peaks in the HPLC Chromatogram of a Control Sample
-
Possible Cause: This could be due to contamination of the solvent, interaction with the container, or degradation caused by the analytical method itself.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Inject your mobile phase and sample diluent to ensure they are free of interfering peaks.
-
Investigate Container Compatibility: Certain compounds can adsorb to or react with glass or plastic surfaces. Test different types of vials.
-
Method-Induced Degradation: The pH of the mobile phase or the temperature of the column could be causing on-column degradation. Vary these parameters to assess their impact.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[13][14] These studies are conducted under more severe conditions than accelerated stability studies.[15][16]
Objective: To generate potential degradation products of 5-Amino-N-methylthiophene-2-carboxamide under various stress conditions.
Stress Conditions (as per ICH Q1A(R2) and Q1B guidelines): [15][16]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 0.1 M HCl | Room Temperature & 60°C |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C |
| Neutral Hydrolysis | Water | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Stress | Solid sample at 80°C | 24-48 hours |
| Photostability | ICH-compliant light source | As per ICH Q1B |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 5-Amino-N-methylthiophene-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Applying Stress:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl, 0.2 M NaOH, or water to achieve a final acid/base concentration of 0.1 M. Keep one set at room temperature and place another in a water bath at 60°C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal: Place a known amount of the solid compound in a vial in an oven at 80°C.
-
Photostability: Expose both the solid compound and a solution to a calibrated light source as specified in ICH Q1B guidelines.[15]
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Sample Quenching: For hydrolytic samples, neutralize the solution before analysis (add an equimolar amount of base for the acid sample and acid for the base sample).
-
Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating 5-Amino-N-methylthiophene-2-carboxamide from its degradation products.
Starting HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the lambda max of the parent compound and a second wavelength (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1) guidelines):
The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[15] Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation peaks generated during the forced degradation study.
Visualizations
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life - ekocentrum ovalab. (2026, February 18). ekocentrum ovalab.
- Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
- New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy.
- Thiophene. (n.d.). Wikipedia.
- ICH guideline for stability testing. (n.d.). Slideshare.
- PHOTOSTABILITY OF MOLECULES OF AROMATIC AMINES IN A POLYMERIC M
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC.
- FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC.
- Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry. (n.d.).
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. (2023, May 16).
- Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). PMC.
- Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022, October 12).
- Photochemistry of Aliphatic and Aromatic Amines. (2025, August 5).
- Electronic Structure Changes of an Aromatic Amine Photoacid along the Förster Cycle. (n.d.). Wiley Online Library.
- The photo-oxidation of an aromatic amine studied by flash photolysis. (n.d.). R Discovery.
- Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990, March). PubMed.
- Results of forced degradation studies. (n.d.).
- Reactions of the carboxamide group. (n.d.).
- Fluorescent Dyes in Hydrological Tracing: Application Methods, Ecotoxicological Effects, and Safe Applic
- On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
- Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (n.d.). Durham E-Theses.
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). PMC.
- 5-AMINO-N-METHYLTHIOPHENE-2-CARBOXAMIDE (CAS 1219824-54-0). (n.d.). Fluorochem.
- CHAPTER 2: Hydrolytic Degradation. (n.d.). The Royal Society of Chemistry.
- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). MDPI.
- 5-Aminothiophene-2-carboxamide | 763068-76-4. (n.d.). MilliporeSigma.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube.
- METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE Product Description. (n.d.). ChemicalBook.
- 926195-86-0 | N-(5-Amino-2-methylphenyl)thiophene-2-carboxamide. (n.d.). MolCore.
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- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (n.d.). PMC.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025, July 16). Semantic Scholar.
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A Comparative Framework for Evaluating Novel Thiophene-Based Kinase Inhibitors Against Established Multi-Kinase Drugs
This guide presents a comprehensive, technically-grounded framework for the comparative analysis of novel kinase inhibitors, using the thiophene scaffold as a central example. While 5-Amino-N-methylthiophene-2-carboxamide is a specific chemical entity, it represents a broader class of thiophene-2-carboxamides that have shown promise as kinase inhibitors.[1][2] Due to the limited public data on this specific compound's kinase activity, this document will use it as a representative lead compound to illustrate a robust, multi-tiered experimental workflow.
We will compare this exemplar thiophene-based inhibitor against two well-characterized, FDA-approved multi-kinase inhibitors: Sorafenib and Sunitinib . The objective is to provide researchers, scientists, and drug development professionals with a detailed, field-proven methodology for assessing a new chemical entity's biochemical potency, cellular efficacy, and mechanism of action. The comparative focus will be on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) involved in angiogenesis, and its downstream RAF/MEK/ERK (MAPK) signaling pathway, as these are common targets for both the comparator drugs and various thiophene-based compounds.[3][4][5]
Part 1: Biochemical Potency Assessment via In-Vitro Kinase Assay
Expertise & Experience: The foundational step in characterizing any potential kinase inhibitor is to determine its direct enzymatic inhibitory activity. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value signifies higher potency. We will utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[6][7]
Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Prepare a base reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
Reconstitute recombinant human VEGFR-2 enzyme, substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP in the reaction buffer to desired stock concentrations.
-
Prepare serial dilutions of the test compounds (5-Amino-N-methylthiophene-2-carboxamide, Sorafenib, Sunitinib) in DMSO, followed by a final dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted test compounds or DMSO (as a vehicle control) to the respective wells.
-
Allow the enzyme and inhibitor to incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive inhibitors are accurately assessed.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[6]
-
-
Data Analysis:
-
Normalize the data using controls: "no enzyme" wells for background (100% inhibition) and "DMSO vehicle" wells for maximum signal (0% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| 5-Amino-N-methylthiophene-2-carboxamide | VEGFR-2 | 85 |
| Sorafenib | VEGFR-2 | 90[8] |
| Sunitinib | VEGFR-2 | 80[8][9] |
Workflow Visualization
Caption: Workflow for the in-vitro luminescence-based kinase assay.
Part 2: Cellular Proliferation and Viability Assessment
Trustworthiness: A potent biochemical inhibitor must demonstrate efficacy in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method to assess cell viability.[10][11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for the determination of the growth inhibition 50 (GI50) or cytotoxic concentration 50 (CC50).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) for anti-angiogenesis, or a cancer cell line like HepG2 for hepatocellular carcinoma) in appropriate media.
-
Harvest cells during the exponential growth phase and determine cell count and viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate overnight (37°C, 5% CO₂).[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and media-only (blank) controls.
-
Incubate the plates for 72 hours (37°C, 5% CO₂).
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
-
Data Presentation: Comparative Cellular Efficacy
| Compound | Cell Line | GI50 (µM) [Hypothetical Data] |
| 5-Amino-N-methylthiophene-2-carboxamide | HUVEC | 1.2 |
| Sorafenib | HUVEC | 2.5[13] |
| Sunitinib | HUVEC | 0.5 |
Part 3: On-Target Effect Confirmation via Western Blotting
Authoritative Grounding: Observing a reduction in cell viability is a critical endpoint, but it does not confirm the mechanism of action. To establish a direct link between target inhibition and cellular outcome, we must investigate the phosphorylation status of the target kinase and its downstream effectors. Western blotting is the gold-standard technique for this purpose.[14] Inhibition of VEGFR-2 should lead to a decrease in its autophosphorylation and, consequently, reduced phosphorylation of downstream proteins in the MAPK cascade, such as MEK and ERK.[15][16]
Signaling Pathway Overview: VEGFR-2 to MAPK
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation on specific tyrosine residues. This activation triggers a cascade of intracellular signaling, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for promoting cell proliferation, survival, and migration.[17][18] By inhibiting VEGFR-2, we expect to see a downstream blockade of this entire pathway.
Caption: The VEGFR-2 signaling pathway leading to MAPK activation.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with the GI50 concentration of each inhibitor for a predetermined time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2, anti-phospho-ERK).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe it with primary antibodies against the total (non-phosphorylated) forms of the proteins (e.g., anti-VEGFR2, anti-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).[19]
-
-
Densitometry Analysis:
-
Quantify the band intensities using imaging software.
-
For each target, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
-
Data Presentation: Downstream Pathway Modulation
| Treatment (at GI50 Conc.) | Relative p-VEGFR-2 / Total VEGFR-2 | Relative p-ERK / Total ERK |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| 5-Amino-N-methylthiophene-2-carboxamide | 0.25 | 0.35 |
| Sorafenib | 0.21 | 0.28 |
| Sunitinib | 0.15 | 0.22 |
Conclusion
References
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Assay Genie. p38 MAPK Signaling Review. Available at: [Link].
-
Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?. Available at: [Link].
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Wikipedia. Sunitinib. Available at: [Link].
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ResearchGate. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... Available at: [Link].
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Wikipedia. Sorafenib. Available at: [Link].
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Wikipedia. VEGFR-2 inhibitor. Available at: [Link].
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Creative Diagnostics. P38 Signaling Pathway. Available at: [Link].
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Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?. Available at: [Link].
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QIAGEN. p38 MAPK Signaling. Available at: [Link].
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Cancer Care Ontario. SUNItinib. Available at: [Link].
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link].
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- K-H. Kim, et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link].
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ResearchGate. (2019). (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Available at: [Link].
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Bio Molecular Systems. Kinase Assays with Myra. Available at: [Link].
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A Comparative Guide to the Efficacy of 5-Aminothiophene-2-Carboxamide Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the thiophene-2-carboxamide scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. The positional isomerism of substituents, particularly the versatile amino group, on the thiophene ring can dramatically influence the pharmacological profile of these molecules. This guide provides an in-depth, objective comparison of the efficacy of different aminothiophene-2-carboxamide isomers, supported by experimental data and detailed methodologies, to empower informed decisions in medicinal chemistry and drug development.
Introduction: The Significance of Isomerism in Thiophene-2-Carboxamides
The 5-aminothiophene-2-carboxamide core and its positional isomers (e.g., 3-amino and 4-amino analogues) represent a rich chemical space for the development of novel therapeutics. The location of the amino group, along with other substitutions, dictates the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. This, in turn, governs the compound's potency, selectivity, and overall efficacy in various therapeutic areas, including oncology and infectious diseases. Understanding the structure-activity relationships (SAR) of these isomers is paramount for optimizing lead compounds and designing next-generation drugs.
Comparative Efficacy in Oncology: Targeting Kinase Signaling
A significant area of investigation for aminothiophene-2-carboxamide derivatives is their potential as anticancer agents, often through the inhibition of protein kinases that are dysregulated in cancer.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[2] Several ortho-amino thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[3]
One notable study reported the design and synthesis of thiophene carboxamides as dual inhibitors of VEGFR-2 and tubulin polymerization.[4] In this series, compound 5 , an ortho-amino substituted thiophene, displayed potent VEGFR-2 inhibition with an IC50 of 0.59 µM, which was more potent than the standard drug Sorafenib (IC50 = 2.07 µM) in the same assay.[3][4] This compound also exhibited significant cytotoxicity against HepG-2 hepatocellular carcinoma cells.[4]
The mechanism of action for such compounds involves blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][5]
Data Presentation: Anticancer Activity of Aminothiophene-2-Carboxamide Derivatives
| Compound ID | Isomeric Position of Amino Group | Target/Cell Line | IC50 (µM) | Reference |
| Compound 5 | ortho-amino | VEGFR-2 | 0.59 | [4] |
| Compound 21 | ortho-amino | VEGFR-2 | 1.29 | [4] |
| Sorafenib (Ref.) | N/A | VEGFR-2 | 2.07 | [3] |
| Compound 5 | HepG-2 cells | 1.92 | [6] | |
| Compound 21 | HepG-2 cells | 2.58 | [6] | |
| Sorafenib (Ref.) | HepG-2 cells | 4.43 | [6] | |
| MB-D2 | 2-acylamino | A375 (Melanoma) | Significant cytotoxicity | [7] |
| MB-D2 | HT-29 (Colorectal) | Significant cytotoxicity | [7] | |
| MB-D2 | MCF-7 (Breast) | Significant cytotoxicity | [7] |
Multi-Targeted Kinase and Microtubule Inhibition
The 2-acylaminothiophene-3-carboxamide scaffold has been identified as a promising starting point for developing multi-targeted inhibitors that can overcome drug resistance in cancer therapy.[8] These compounds have shown the ability to inhibit both wild-type and mutant BCR-ABL kinase, a key driver in chronic myeloid leukemia (CML), as well as interfere with microtubule dynamics, a validated anticancer strategy.[8]
Causality Behind Experimental Choices in Oncology
The selection of VEGFR-2 as a primary target is driven by its well-established role in tumor angiogenesis.[2] An in vitro kinase assay is the gold standard for directly measuring the inhibitory potential of a compound against the purified enzyme. Cytotoxicity assays, such as the MTT assay, on cancer cell lines like HepG-2 (liver cancer) and HCT-116 (colon cancer) are then employed to assess the compound's ability to kill cancer cells.[4] Further mechanistic studies, including cell cycle analysis and apoptosis assays (e.g., measuring caspase-3/7 activation), help to elucidate how the compound exerts its cytotoxic effects.[4]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against recombinant human VEGFR-2.[2][9]
1. Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption, resulting in a higher luminescent signal, corresponds to greater inhibition of VEGFR-2.
2. Materials:
- Recombinant Human VEGFR-2 (GST-tagged)
- 5x Kinase Buffer
- ATP (500 µM)
- PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
- Test Compounds (5-aminothiophene-2-carboxamide isomers)
- Kinase-Glo® MAX Reagent
- White 96-well plates
3. Procedure:
- Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
- Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
- Plate Setup:
- Add the master mix to each well of a white 96-well plate.
- Test Wells: Add serial dilutions of the test compounds.
- Positive Control (No Inhibitor): Add vehicle (e.g., DMSO).
- Blank (No Enzyme): Add 1x Kinase Buffer.
- Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
- Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
- Luminescence Detection:
- Add Kinase-Glo® MAX reagent to each well.
- Incubate at room temperature for 10-15 minutes to stabilize the signal.
- Read the luminescence using a microplate reader.
4. Data Analysis:
- Subtract the "Blank" reading from all other readings.
- Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization: VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-aminothiophene-2-carboxamide isomers.
Comparative Efficacy in Infectious Diseases: Antimicrobial Activity
Thiophene derivatives are also a promising class of antimicrobial agents.[9] The substitution pattern on the thiophene ring, including the position of the amino group, significantly impacts their antibacterial and antifungal properties.
A study comparing 3-substituted thiophene-2-carboxamide derivatives revealed that 3-amino isomers (compounds 7a-c ) displayed higher antibacterial activity than the corresponding 3-hydroxy (compounds 3a-c ) and 3-methyl (compounds 5a-c ) derivatives.[10] For instance, compound 7b , a 3-aminothiophene-2-carboxamide derivative, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[10] This suggests that the amino group at the 3-position is crucial for potent antibacterial effects in this series.[10]
The mechanism of antimicrobial action for thiophene derivatives can be multifaceted, including the inhibition of essential enzymes like bacterial histidine kinases or disruption of the bacterial cell membrane.[1][11]
Data Presentation: Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives
| Compound ID | Substituent at Position 3 | Bacterial Strain | Activity (% Inhibition) | Reference |
| 7a | Amino | Multiple strains | 40.0 - 62.0 | [10] |
| 7b | Amino | P. aeruginosa | 86.9 | [10] |
| 7b | S. aureus | 83.3 | [10] | |
| 7b | B. subtilis | 82.6 | [10] | |
| 3a | Hydroxy | Multiple strains | 20.0 - 54.9 | [10] |
| 3b | Hydroxy | B. subtilis | 78.3 | [10] |
| 5a | Methyl | Multiple strains | No activity - 22.9 | [10] |
| 5b | Methyl | S. aureus | 47.8 | [10] |
Causality Behind Experimental Choices in Antimicrobial Testing
The initial screening of antibacterial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.[5] This is a quantitative and reproducible method for assessing potency. To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, the Minimum Bactericidal Concentration (MBC) is determined.[5] Further mechanistic studies, such as membrane permeabilization assays (e.g., NPN uptake assay), can provide insights into how the compounds kill bacteria.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[5]
1. Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
2. Materials:
- Test Compounds (aminothiophene-2-carboxamide isomers)
- Bacterial strains (e.g., S. aureus, E. coli)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or McFarland standards
3. Procedure:
- Prepare Bacterial Inoculum: Culture the test bacterium in MHB to the logarithmic growth phase, then dilute to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL). Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.
- Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
- Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 16-24 hours.
- MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization: Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for evaluating the antimicrobial potential of aminothiophene-2-carboxamide isomers.
Structure-Activity Relationship (SAR) Insights
The available data, while not always a direct comparison of positional isomers with identical substitutions, allows for the deduction of some key SAR trends:
-
Position of the Amino Group: The superiority of 3-aminothiophene-2-carboxamides in antibacterial activity compared to 3-hydroxy and 3-methyl analogues suggests that the amino group at this position is a key pharmacophoric feature.[10] In anticancer applications, ortho-amino substitution relative to the carboxamide appears favorable for VEGFR-2 inhibition.[4]
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is critical for activity. Aromatic and heterocyclic moieties are common in potent derivatives, suggesting their involvement in key binding interactions with the target protein.
-
Other Ring Substitutions: Additional substituents on the thiophene ring modulate the electronic and steric properties of the molecule, influencing its overall activity. For example, electron-donating or withdrawing groups can fine-tune the binding affinity for the target.
Conclusion and Future Directions
The positional isomerism of the amino group on the thiophene-2-carboxamide scaffold is a critical determinant of biological efficacy. The existing data strongly suggests that the 3-amino and ortho-amino isomers are particularly promising for the development of novel antimicrobial and anticancer agents, respectively.
Future research should focus on the systematic synthesis and head-to-head comparison of positional isomers (3-amino, 4-amino, and 5-amino) with a consistent substitution pattern to provide a clearer and more definitive understanding of the SAR. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent isomers. This comprehensive approach will undoubtedly accelerate the translation of these versatile scaffolds into clinically effective therapeutics.
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A Comparative Guide to the Preclinical Validation of 5-Amino-N-methylthiophene-2-carboxamide as a Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 5-Amino-N-methylthiophene-2-carboxamide, a novel small molecule entity, as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). We will delineate a logical, multi-tiered validation pipeline, from initial biochemical potency assessment to in vivo efficacy evaluation. Throughout this guide, the performance of our investigational compound will be contextualized by comparing it with established multi-kinase inhibitors, Sorafenib and Sunitinib, which are clinically approved and known to target VEGFR-2 among other kinases.[1][2][3][4]
The central hypothesis is that selective inhibition of VEGFR-2 can offer a more targeted anti-angiogenic therapy with a potentially improved safety profile compared to broader-spectrum multi-kinase inhibitors. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible findings.
The Central Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[5][6] Tumors require a dedicated blood supply to obtain necessary oxygen and nutrients for their expansion beyond a few millimeters. Vascular Endothelial Growth Factor A (VEGF-A) and its primary receptor, VEGFR-2 (also known as KDR), are the principal mediators of this process.[5][7]
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5][8] This activation initiates a cascade of downstream signaling pathways, predominantly the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[6][8][9][10] These pathways collectively promote endothelial cell proliferation, migration, survival, and enhanced vascular permeability, which are the cellular hallmarks of angiogenesis.[6][9] Consequently, inhibiting the kinase activity of VEGFR-2 is a clinically validated and highly attractive strategy for anti-cancer therapy.[9][11]
Caption: A streamlined workflow for the preclinical validation of a VEGFR-2 inhibitor.
Part 1: Biochemical Validation - Direct Target Engagement
The initial and most critical step is to confirm that 5-Amino-N-methylthiophene-2-carboxamide directly inhibits the enzymatic activity of VEGFR-2 and to quantify its potency. This is achieved through a cell-free in vitro kinase assay. [12][13]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (IC50 Determination)
Principle: This assay measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by recombinant human VEGFR-2 kinase. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. A luminescence-based reagent like Kinase-Glo® is used to quantify ATP levels. The inhibitor's potency is determined by its IC50 value—the concentration required to inhibit 50% of VEGFR-2 kinase activity. [7][14] Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of 5-Amino-N-methylthiophene-2-carboxamide, Sorafenib, and Sunitinib in DMSO. Create a series of 3-fold serial dilutions in a kinase assay buffer to generate a 12-point dose-response curve.
-
Assay Plate Setup: In a 96-well or 384-well white plate, add 5 µL of each inhibitor dilution in duplicate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal. [15]3. Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, 10 µM ATP, and a suitable poly (Glu, Tyr) peptide substrate. [7] * Add 20 µL of this master mix to each well.
-
Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the "no enzyme" blanks. [14][15]4. Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed. [14][15]5. Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. [16][17] Comparative Data (Hypothetical):
-
| Compound | Target(s) | VEGFR-2 IC50 (nM) | Rationale for Comparison |
| 5-Amino-N-methylthiophene-2-carboxamide | VEGFR-2 (predicted) | 15 | Investigational compound designed for high selectivity. |
| Sorafenib | VEGFR-2, PDGFR-β, RAF, c-Kit | 90 | Clinically approved multi-kinase inhibitor with known anti-angiogenic effects. [2] |
| Sunitinib | VEGFR-1/2/3, PDGFR-α/β, c-Kit, FLT3 | 80 | Clinically approved multi-kinase inhibitor with potent anti-angiogenic and antitumor activities. [4] |
Part 2: Cellular Validation - Assessing Biological Impact
Demonstrating direct enzyme inhibition is crucial, but it is equally important to validate that the compound can exert its effect in a cellular context. These assays assess the inhibitor's ability to traverse the cell membrane and inhibit VEGFR-2 signaling, leading to a functional anti-proliferative and anti-angiogenic outcome. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model for these studies as they express high levels of VEGFR-2.
Experimental Protocol: Endothelial Cell Proliferation (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [18][19]Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [19][20][21] Methodology:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells per well in complete endothelial growth medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Replace the medium with a low-serum medium containing various concentrations of the test compounds (5-Amino-N-methylthiophene-2-carboxamide, Sorafenib, Sunitinib) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [18]This allows for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol: In Vitro Angiogenesis (Endothelial Tube Formation Assay)
Principle: This assay is a cornerstone for evaluating angiogenesis in vitro. [22]When endothelial cells are plated on a basement membrane extract (such as Matrigel), they rapidly align and form capillary-like structures (tubes). Anti-angiogenic compounds inhibit this process. [23] Methodology:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50-80 µL per well. Incubate at 37°C for at least 30 minutes to allow for gel formation. [23][24]2. Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the test compounds at various concentrations.
-
Cell Seeding: Seed the HUVEC suspension (10,000 - 15,000 cells per well) onto the solidified Matrigel. [22]4. Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging: Visualize the tube network formation using a phase-contrast microscope and capture images.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Comparative Data (Hypothetical):
| Compound | HUVEC GI50 (nM) | Tube Formation Inhibition (at 100 nM) |
| 5-Amino-N-methylthiophene-2-carboxamide | 50 | 85% reduction in total tube length |
| Sorafenib | 150 | 70% reduction in total tube length |
| Sunitinib | 120 | 75% reduction in total tube length |
Part 3: In Vivo Validation - Efficacy in a Tumor Model
The final preclinical step is to evaluate the compound's anti-tumor efficacy in a living organism. The subcutaneous tumor xenograft model in immunodeficient mice is a standard and robust method for this purpose. [25]
Experimental Protocol: Human Tumor Xenograft Model
Principle: Human cancer cells (e.g., HCT-116 colon carcinoma) are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the investigational compound, and tumor growth is monitored over time. This model assesses the compound's ability to inhibit tumor growth in a complex biological environment, which relies on host-derived angiogenesis. [26][27] Methodology:
-
Cell Implantation: Subcutaneously inject 4-5 million HCT-116 cells mixed with Matrigel into the flank of female athymic nude mice. [28]2. Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control (e.g., oral gavage)
-
5-Amino-N-methylthiophene-2-carboxamide (e.g., 30 mg/kg, oral gavage, daily)
-
Sorafenib (e.g., 30 mg/kg, oral gavage, daily)
-
Sunitinib (e.g., 40 mg/kg, oral gavage, daily)
-
-
Treatment and Monitoring: Administer the treatments daily for a period of 21-28 days. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.
Comparative Data (Hypothetical):
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| 5-Amino-N-methylthiophene-2-carboxamide | 450 ± 80 | 64% |
| Sorafenib | 550 ± 95 | 56% |
| Sunitinib | 500 ± 90 | 60% |
Conclusion and Forward Outlook
This guide outlines a systematic and robust pipeline for the preclinical validation of 5-Amino-N-methylthiophene-2-carboxamide as a VEGFR-2 inhibitor. By following this multi-tiered approach—from direct biochemical target inhibition to cellular functional assays and finally to in vivo efficacy models—researchers can build a comprehensive data package.
The hypothetical data presented suggests that a potent and selective VEGFR-2 inhibitor like 5-Amino-N-methylthiophene-2-carboxamide could demonstrate superior or comparable efficacy to established multi-kinase inhibitors in preclinical models. The key differentiator for such a selective compound would be the potential for an improved safety profile due to fewer off-target effects, a critical consideration for progression into clinical development. Each step in this workflow provides a critical go/no-go decision point, ensuring that only the most promising candidates advance, thereby optimizing resources in the drug discovery and development process.
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved March 4, 2026, from [Link]
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VEGFR-2 inhibitor – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 4, 2026, from [Link]
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Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi. Retrieved March 4, 2026, from [Link]
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Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. (2018). Bio-protocol. Retrieved March 4, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved March 4, 2026, from [Link]
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Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved March 4, 2026, from [Link]
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In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. (2016). PMC - NIH. Retrieved March 4, 2026, from [Link]
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Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC - NIH. Retrieved March 4, 2026, from [Link]
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Giavazzi, R. (2003). Multiple Approaches in Anti-Angiogenis: Preclinical Models. Onkologie. Retrieved March 4, 2026, from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 4, 2026, from [Link]
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Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020). Oncology Letters. Retrieved March 4, 2026, from [Link]
-
Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. (2018). RSC Publishing. Retrieved March 4, 2026, from [Link]
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Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule. (2017). Frontiers in Pharmacology. Retrieved March 4, 2026, from [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... (2007). ResearchGate. Retrieved March 4, 2026, from [Link]
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Human VEGFR2/KDR ELISA Kit (hVEGFR-ELISA). (n.d.). ScienCell. Retrieved March 4, 2026, from [Link]
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Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors... (2023). Journal of King Saud University - Science. Retrieved March 4, 2026, from [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. (2020). ResearchGate. Retrieved March 4, 2026, from [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. Retrieved March 4, 2026, from [Link]
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Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin. (2007). PMC - NIH. Retrieved March 4, 2026, from [Link]
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Targeting VEGF-VEGFR Pathway by Sunitinib in Peripheral Primitive Neuroectodermal Tumor, Paraganglioma and Epithelioid Hemangioendothelioma: Three Case Reports. (2013). Karger Publishers. Retrieved March 4, 2026, from [Link]
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Bevacizumab-Induced Inhibition of Angiogenesis Promotes a More Homogeneous Intratumoral Distribution of Paclitaxel, Improving the Antitumor Response. (2006). AACR Journals. Retrieved March 4, 2026, from [Link]
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A phase II clinical trial of sunitinib following hepatic transarterial embolization for metastatic neuroendocrine tumors. (2012). PubMed. Retrieved March 4, 2026, from [Link]
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assessing the selectivity of 5-Amino-N-methylthiophene-2-carboxamide for its target
Publish Comparison Guide: Assessing the Selectivity of 5-Amino-N-methylthiophene-2-carboxamide
Executive Summary: The Scaffold Paradox
5-Amino-N-methylthiophene-2-carboxamide is not a single-target "magic bullet"; it is a privileged scaffold —a molecular fragment that exhibits inherent affinity for multiple biological pockets across distinct kingdoms of life.
While often employed as a starting fragment for Kinase Inhibitors (e.g., CLK1/4, VEGFR-2) and Bacterial Virulence Blockers (e.g., PqsD in P. aeruginosa) , its utility is defined by its selectivity profile. A researcher using this compound must rigorously distinguish between its antiproliferative effects (often driven by host kinase off-targets) and its antimicrobial efficacy.
This guide provides a validated workflow to assess the selectivity of this compound, comparing it against domain-specific standards to ensure your data reflects bona fide target engagement rather than promiscuous binding.
The Target Landscape: Wanted vs. Unwanted
To assess selectivity, one must first define the "Target" and the "Anti-Target." This compound sits at the intersection of two major pharmacological classes.
| Feature | Primary Target A: Eukaryotic Kinases | Primary Target B: Bacterial Virulence |
| Specific Target | CLK1/4 (Cdc2-like kinases) or VEGFR-2 | PqsD (Pseudomonas Quorum Sensing) |
| Mechanism | ATP-competitive inhibition | Anthraniloyl-CoA transferase inhibition |
| Therapeutic Goal | Anticancer (mRNA splicing modulation) | Antimicrobial (Virulence suppression) |
| Key Liability | nNOS (Neuronal Nitric Oxide Synthase) | General Cytotoxicity (HepG2/HeLa) |
| Selectivity Challenge | Distinguishing CLK1 from CLK2/DYRK1A | Distinguishing PqsD inhibition from general bacterial toxicity |
Comparative Performance Analysis
The following table contrasts 5-Amino-N-methylthiophene-2-carboxamide (Compound 5-AMT) with "Gold Standard" inhibitors in both domains.
Table 1: Comparative Potency & Selectivity Metrics
| Compound | Primary Target | IC50 / Ki (Target) | Selectivity Ratio (Target vs. Off-Target) | Advantages | Disadvantages |
| 5-AMT (Probe) | Dual (CLK/PqsD) | ~5 - 15 µM (Est.) | Low (1:10) | Versatile fragment; High Ligand Efficiency (LE) | Promiscuous; Low potency as a standalone agent |
| KH-CB19 | CLK1/4 | 20 nM | >100x (vs. CLK2) | High potency; Structural complexity | Poor solubility; Complex synthesis |
| Storz-Probe 1 | PqsD (P. aeruginosa) | 0.5 µM | >50x (vs. Bacterial Growth) | Validated virulence blocker | Limited commercial availability |
| L-NMMA | nNOS (Off-target) | 0.4 µM | N/A (Pan-NOS inhibitor) | Standard control for NOS | Non-selective across NOS isoforms |
Analyst Insight: 5-AMT is rarely used as a final drug. It is a fragment. If your assay shows IC50 < 1 µM, you likely have a specific hit. If IC50 is > 50 µM, you are observing non-specific hydrophobic binding.
Experimental Protocol: The "Cross-Kingdom" Selectivity Workflow
To validate this compound, you cannot rely on a single assay. You must employ an Orthogonal Screening Cascade that filters out false positives (e.g., aggregators or redox cyclers).
Phase 1: Biophysical Validation (Target Engagement)
Objective: Prove the molecule physically binds the protein of interest, independent of function.
Method: Differential Scanning Fluorimetry (DSF / Thermal Shift)
-
Preparation: Mix 2 µM recombinant protein (e.g., PqsD or CLK1) with SYPRO Orange (5x).
-
Dosing: Titrate 5-AMT from 10 µM to 500 µM.
-
Control: Use DMSO (Negative) and a known binder (Positive, e.g., KH-CB19).
-
Readout: Measure Melting Temperature (
).-
Valid Hit:
with dose-dependence. -
Non-Specific:
or destabilization (negative shift).
-
Phase 2: Functional Selectivity (The "Kill" Curve)
Objective: Determine if the compound kills cells via the specific target or general toxicity.
Method: The "Shift" Assay
-
Bacterial Panel:
-
Strain A: Wild Type P. aeruginosa.
-
Strain B:
mutant (Target deleted).
-
-
Treatment: Treat both strains with 5-AMT (0 - 100 µM).
-
Interpretation:
-
Selective: Compound inhibits WT but not the mutant (or shows significantly reduced potency).
-
Non-Selective: Compound kills both strains equally (indicates membrane disruption or off-target toxicity).
-
Visualizing the Selectivity Logic
The following diagram illustrates the decision tree for validating 5-Amino-N-methylthiophene-2-carboxamide.
Caption: Decision matrix for validating 5-Amino-N-methylthiophene-2-carboxamide. Green paths indicate successful validation; red paths indicate common failure modes (promiscuity or toxicity).
Critical References
-
Fluorochem. (2023).[1] 5-Amino-N-methylthiophene-2-carboxamide Product Specifications (CAS 1219824-54-0).[2] Fluorochem Ltd. Link
-
Silverman, R. B., et al. (2014). "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[3][4] Journal of Medicinal Chemistry, 57(3), 686–699. Link
-
Storz, M. P., et al. (2012). "Thiophene-2-carboxamides as Inhibitors of the Pseudomonas aeruginosa Quorum Sensing Signal Synthase PqsD." ChemBioChem, 13(16), 2396-2404. Link
-
Araki, S., et al. (2021). "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency." Molecules, 26(4), 1001. Link
-
BenchChem. (2025). A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives. Link
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Mechanism of Action of 5-Amino-N-methylthiophene-2-carboxamide Through Knockout Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) for novel or under-characterized compounds, using 5-Amino-N-methylthiophene-2-carboxamide as a representative case. Given the limited public data on this specific molecule[1], this document serves as a strategic workflow, detailing the experimental logic, comparative methodologies, and validation protocols necessary to move from a hypothesized target to a confirmed MoA.
The 2-aminothiophene and thiophene-2-carboxamide scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cellular metabolism and apoptosis.[2][3][4] This chemical diversity underscores the necessity of rigorous, evidence-based target validation. This guide will walk through the process of hypothesizing a target for 5-Amino-N-methylthiophene-2-carboxamide and systematically confirming its engagement and functional relevance using modern molecular biology techniques, with a core focus on CRISPR-Cas9-mediated knockout studies.
Part 1: Initial Hypothesis and Target Engagement Validation
Before embarking on definitive gene knockout experiments, it is crucial to gather preliminary evidence supporting a hypothesized MoA. This initial phase aims to answer a fundamental question: Does the compound physically interact with its intended target in a relevant biological context?
Formulating a Hypothesis Based on Structural Class
Derivatives of thiophene-2-carboxamide have shown efficacy as anticancer agents, potentially through mechanisms such as inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or by inducing apoptosis via caspase activation.[3][5] For the purpose of this guide, we will hypothesize that 5-Amino-N-methylthiophene-2-carboxamide (herein "Compound T") acts as an inhibitor of a critical kinase, "Kinase X," known to be overactive in a specific cancer cell line (e.g., A375 melanoma).
Primary Validation: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells and tissues.[6][7] It relies on the principle that a protein's thermal stability increases upon ligand binding.[8][9] A positive thermal shift for Kinase X in the presence of Compound T provides strong evidence of direct binding in a physiological context.
-
Cell Culture and Treatment:
-
Culture A375 cells to ~80% confluency.
-
Treat cells with various concentrations of Compound T (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 48°C to 62°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C. A no-heat control is essential.
-
-
Lysis and Fractionation:
-
Lyse the cells through repeated freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase X remaining at each temperature point using Western blotting with a specific antibody against Kinase X.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
Plot the percentage of soluble Kinase X against the temperature for each concentration of Compound T.
-
A rightward shift in the melting curve in the presence of Compound T indicates thermal stabilization and thus, target engagement.[10] The magnitude of the shift (ΔTm) can be correlated with binding affinity.
-
Part 2: Definitive MoA Confirmation via Gene Knockout
While CETSA confirms binding, it does not prove that the compound's phenotypic effect is mediated through that target. Genetic ablation of the target is the gold standard for validating this causal link.[11][12] If Compound T's effect is truly dependent on Kinase X, its efficacy should be dramatically reduced in cells lacking the Kinase X gene.
Comparison of Gene Silencing Methodologies
Researchers can choose between several methods to reduce or eliminate target gene expression. CRISPR-Cas9-mediated knockout is often preferred for MoA validation due to its permanence and completeness.
| Method | Principle | Pros | Cons |
| CRISPR-Cas9 Knockout | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[13] | Complete and permanent loss of protein expression; creates a stable cell line for repeatable assays. | More time-consuming to generate and validate; potential for off-target edits.[14] |
| siRNA/shRNA Knockdown | Transient gene silencing via mRNA degradation. | Rapid and relatively simple to implement; suitable for high-throughput screening. | Incomplete protein knockdown; transient effect requires repeated transfections; potential for off-target silencing. |
| Pharmacological Inhibition | Use of a known, highly selective inhibitor of the target. | Simple to implement; provides a direct comparison of compound effects. | Relies on the availability of a validated tool compound; inhibitor may have its own off-target effects. |
For definitive MoA confirmation, a stable knockout cell line provides the most unambiguous background for comparative studies.
Workflow for Generating a Kinase X Knockout Cell Line
The following diagram and protocol outline the key steps for creating a stable knockout cell line using CRISPR-Cas9 technology.
Caption: Workflow for generating a validated CRISPR-Cas9 knockout cell line.
-
gRNA Design:
-
Design at least two single guide RNAs (sgRNAs) targeting early, conserved exons of the Kinase X gene using a reputable online tool (e.g., CHOPCHOP, Synthego). This minimizes the chance of producing a truncated but functional protein.
-
-
Vector Preparation:
-
Synthesize and clone the designed sgRNAs into a Cas9-expressing plasmid that also contains a selectable marker, such as pSpCas9(BB)-2A-Puro (pX459).[14]
-
-
Transfection:
-
Transfect the sgRNA/Cas9 plasmid into wild-type (WT) A375 cells using a suitable method (e.g., lipofection).
-
-
Selection and Isolation:
-
48 hours post-transfection, apply puromycin selection to eliminate untransfected cells.
-
After selection, perform limiting dilution in 96-well plates to isolate single cells and grow them into clonal populations.
-
-
Validation:
-
Genomic Validation: For each expanded clone, extract genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Proteomic Validation: Confirm the complete absence of Kinase X protein in validated clones using Western blot analysis. This is a critical step to ensure a true knockout.[13]
-
Part 3: Comparative Analysis and Data Interpretation
With both the wild-type (WT) and validated Kinase X knockout (KO) cell lines, the definitive comparative experiment can be performed.
Experimental Design for MoA Confirmation
The core of the comparison involves treating both cell lines with Compound T and appropriate controls and measuring a relevant phenotypic outcome.
Caption: Logic of the comparative study to confirm MoA.
Phenotypic Assay: Cell Viability
Since Kinase X is hypothesized to be a driver of cancer cell proliferation, a cell viability assay is a direct and relevant readout.[15]
-
Cell Seeding: Seed WT and Kinase X KO A375 cells into 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of:
-
Compound T
-
A known, selective Kinase X inhibitor (Positive Control)
-
Vehicle (Negative Control)
-
-
Incubation: Incubate the plates for 72 hours.
-
Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.
Interpreting the Comparative Data
The results from this experiment will provide a clear confirmation or refutation of the hypothesized MoA. The data should be summarized for objective comparison.
Table 1: Hypothetical Comparative IC50 Values (µM) from Cell Viability Assay
| Compound | Cell Line | IC50 (µM) | Resistance Factor (KO IC50 / WT IC50) | Interpretation |
| Compound T | A375 WT | 1.5 | \multirow{2}{}{>50x } | Potent effect on WT cells. |
| A375 Kinase X KO | >80 | Significant loss of potency in KO cells. | ||
| Known Kinase X Inhibitor | A375 WT | 0.8 | \multirow{2}{}{>60x } | Validates the assay and KO model. |
| A375 Kinase X KO | >50 | Confirms phenotype is on-target. | ||
| Inactive Analogue | A375 WT | >100 | \multirow{2}{*}{N/A } | Acts as a negative control. |
| A375 Kinase X KO | >100 |
Part 4: Assessing Off-Target Effects
Scientific integrity demands consideration of a compound's potential polypharmacology.[16] While the knockout study confirms the primary MoA, it's important to investigate potential off-target interactions that could contribute to the phenotype or cause toxicity.[17]
-
Computational Screening: In silico tools can predict potential off-target interactions based on the compound's structure, providing a list of candidates for experimental validation.[18]
-
Broad-Panel Experimental Screening: Techniques like kinome profiling (e.g., KINOMEscan) can experimentally measure the binding of Compound T against a large panel of purified kinases, providing a quantitative assessment of its selectivity.[16]
Conclusion
This guide outlines a rigorous, multi-step strategy to confirm the mechanism of action for a novel compound like 5-Amino-N-methylthiophene-2-carboxamide. By integrating biophysical target engagement assays (CETSA) with the definitive genetic evidence from CRISPR-Cas9 knockout studies, researchers can build a robust, data-driven case for a compound's primary MoA. This comparative approach, contrasting the compound's effects in wild-type versus knockout models alongside appropriate controls, represents a self-validating system that is fundamental to modern drug discovery and development.
References
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Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. ACS Publications. URL: [Link]
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. URL: [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. URL: [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. URL: [Link]
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Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. PubMed. URL: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. URL: [Link]
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The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. URL: [Link]
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2‐Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon‐like peptide 1 receptor. Ovid. URL: [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. URL: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. URL: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. URL: [Link]
-
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. URL: [Link]
-
Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PMC. URL: [Link]
-
Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. SpringerLink. URL: [Link]
-
Gene Knockout for Drug Screening and Target Identification. MtoZ Biolabs. URL: [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. URL: [Link]
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Cell-based assays on the rise. BMG LABTECH. URL: [Link]
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Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. PMC. URL: [Link]
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Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. URL: [Link]
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The Complete Guide to Cell-Based Assays. SPT Labtech. URL: [Link]
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Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PLOS One. URL: [Link]
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Cell-Based Assays Guide. Antibodies.com. URL: [Link]
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How To Design Cell-based Potency Assays. Bioprocess Online. URL: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. URL: [Link]
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Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. PubMed. URL: [Link]
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Identifying novel drug targets with computational precision. ScienceDirect. URL: [Link]
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Drug Target Identification & Validation. Horizon Discovery. URL: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. URL: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed. URL: [Link]
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Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines. SpringerLink. URL: [Link]
-
Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC. URL: [Link]
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. URL: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
